tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDULNAYNIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138388 | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147107-64-9 | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147107-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Engineering Molecular Scaffolds: A Technical Guide to tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Executive Summary
In modern drug discovery, the architectural rigidity and metabolic stability of molecular scaffolds dictate the pharmacokinetic success of a candidate. As a Senior Application Scientist, I frequently leverage strained ring systems to optimize these parameters. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS: 1147107-64-9) is a highly specialized, mono-Boc protected diamine featuring a cyclobutane core[1]. This whitepaper dissects the physicochemical properties, structural causality, and synthetic methodologies associated with this compound, providing a self-validating framework for its integration into medicinal chemistry workflows.
Physicochemical Profile & Structural Causality
The utility of this compound lies in its unique balance of lipophilicity and steric constraint[1]. Unlike linear aliphatic diamines, the 1,1-disubstituted cyclobutane ring restricts conformational freedom.
Causality in Drug Design:
-
Entropic Advantage: By locking the aminomethyl vectors into a rigid geometry, the molecule pays a lower entropic penalty upon binding to target proteins (e.g., kinase active sites)[1].
-
Metabolic Stability & Lipophilicity: The cyclobutane ring increases the lipophilic surface area without adding excessive molecular weight, a critical factor for Blood-Brain Barrier (BBB) penetration in Central Nervous System (CNS)-targeting molecules[1].
Quantitative Data Summary
The fundamental chemical and physical properties of the compound are summarized below:
| Property | Value / Description |
| IUPAC Name | tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate |
| CAS Number | 1147107-64-9 |
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| Core Scaffold | 1,1-bis(aminomethyl)cyclobutane |
| Protecting Group | tert-Butyloxycarbonyl (Boc) (Mono-protected) |
| Primary Application | Intermediate for kinase inhibitors and CNS drugs |
Experimental Methodology: Selective Mono-Boc Protection
Synthesizing mono-protected symmetrical diamines is notoriously difficult; standard stoichiometric addition of Boc-anhydride (Boc₂O) typically yields a statistical mixture of unprotected, mono-protected, and di-protected species[2].
To circumvent this, we employ an elegant, self-validating "one-pot" protocol utilizing in situ mono-protonation[3]. By selectively protonating one amine, we render it non-nucleophilic, forcing the Boc₂O to react exclusively with the remaining free amine[2].
Step-by-Step Protocol
Note: This protocol is adapted from the validated methodology for selective mono-Boc protection of diamines.
Step 1: Diamine Solvation & Thermal Control
-
Action: Dissolve 1.0 equivalent of 1,1-bis(aminomethyl)cyclobutane in anhydrous methanol and cool the reaction vessel to 0 °C under a nitrogen atmosphere.
-
Causality: Low temperature prevents exothermic degradation and precisely controls the kinetics of the subsequent protonation step, ensuring high selectivity.
Step 2: In Situ Mono-Protonation
-
Action: Add 1.0 equivalent of freshly distilled chlorotrimethylsilane (Me₃SiCl) dropwise to the cooled solution. Allow the mixture to warm to room temperature.
-
Causality: Me₃SiCl reacts quantitatively with methanol to generate exactly one equivalent of anhydrous HCl in situ. This avoids the hazards of compressed HCl gas and ensures that exactly one amine group is converted to its unreactive ammonium salt[3].
Step 3: Electrophilic Addition
-
Action: Add 1 mL of water, followed by a solution of 1.0 equivalent of Boc₂O in methanol. Stir the mixture at room temperature for 1 hour.
-
Causality: The water solubilizes the intermediate ammonium salts, maintaining a homogeneous reaction. The remaining free amine selectively attacks the Boc₂O, forming the mono-Boc protected carbamate[2].
Step 4: Alkaline Workup & Phase Extraction (Self-Validating Purification)
-
Action: Dilute the mixture with water and wash the aqueous layer with diethyl ether. Next, adjust the aqueous layer to pH > 12 using 2N NaOH, and extract the target product into dichloromethane (DCM).
-
Causality: The initial ether wash removes any unreacted non-polar Boc₂O. The critical pH adjustment deprotonates the unreacted ammonium salt, liberating the target mono-Boc diamine, which then selectively partitions into the organic DCM phase[2]. This phase separation acts as a built-in validation of the reaction's success.
Caption: Synthetic workflow for the selective mono-Boc protection of 1,1-bis(aminomethyl)cyclobutane.
Integration into Drug Discovery Workflows
Once synthesized, tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate serves as a versatile linchpin in multi-step organic synthesis[1]. The free amine can be subjected to reductive amination, S_N2 alkylation, or amide coupling to attach the first half of a pharmacophore. Subsequent cleavage of the Boc group under acidic conditions (e.g., using Trifluoroacetic acid or HCl) reveals the second primary amine, which can then be functionalized[2].
This bidirectional functionalization is heavily utilized in the synthesis of bivalent molecules, such as PROTACs (Proteolysis Targeting Chimeras), and in the development of highly specific kinase inhibitors where the cyclobutane ring sits securely within the hydrophobic pockets of the target enzyme[1].
Caption: Integration of the cyclobutane intermediate into neuroactive and oncological drug discovery.
References
-
Servín, F. A., et al. (2017). "General Method for Selective Mono-Boc Protection of Diamines and Thereof". Journal of the Mexican Chemical Society, 61(1), 23-27. Available at:[Link]
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The Spirocyclic Revolution: A Technical Guide to tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate in Modern Drug Discovery
Abstract
The relentless pursuit of novel chemical matter with improved pharmacological profiles has driven medicinal chemistry into the third dimension. The "escape from flatland"—a strategic shift away from planar, aromatic scaffolds towards more complex, three-dimensional structures—has identified spirocycles as a privileged structural class.[1][2] These unique motifs, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in three-dimensional space, profoundly impacting a molecule's interaction with its biological target.[2][3] This guide focuses on a key building block at the heart of this revolution: tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate . We will dissect its strategic importance, the mechanistic principles of its use in constructing spiro-heterocycles, and its role in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of spirocyclic scaffolds in their discovery programs.
The Imperative for Three-Dimensionality in Drug Design
For decades, drug discovery was dominated by compounds rich in sp2-hybridized carbons, often leading to flat, aromatic structures. While successful, this chemical space is well-explored, and overcoming challenges like poor solubility, metabolic instability, and off-target effects requires fresh approaches.[4] Increasing the fraction of sp3-hybridized carbons (Fsp3) has been shown to correlate with improved clinical success, primarily by enhancing key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Spirocyclic scaffolds, particularly those built around a cyclobutane core, are exemplary of this sp3-rich design philosophy.[2][5] The rigid, puckered nature of the cyclobutane ring offers several distinct advantages:
-
Conformational Restriction: By locking flexible linkers into a defined conformation, the entropic penalty upon binding to a target is reduced, which can lead to enhanced potency.[4][5]
-
Precise Vectorial Display: Substituents are projected in well-defined vectors, allowing for more precise and optimized interactions with protein binding pockets.
-
Novel Intellectual Property: The unique three-dimensional space occupied by these scaffolds allows for the creation of novel chemical entities with strong intellectual property positions.
-
Bioisosteric Replacement: Spirocyclic motifs can act as saturated, non-planar bioisosteres for common rings like benzene, piperidine, or cyclohexane, often leading to improved physicochemical properties such as solubility and metabolic stability.[1]
The subject of this guide, tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, is a strategically designed precursor to a particularly valuable class of spirocycles: the diazaspiro[3.3]heptanes .
Synthesis and Mechanistic Considerations
The utility of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate stems from its design as a mono-protected diamine. The tert-butoxycarbonyl (Boc) group is a robust yet readily cleavable protecting group, allowing for selective functionalization of the two primary amine groups.[6][7] This differential protection is the cornerstone of its application in building complex molecular architectures.
Synthesis of the Core Building Block
The synthesis of the un-protected parent diamine, 1,1-bis(aminomethyl)cyclobutane, is a foundational starting point. While multiple routes exist, a common strategy involves the construction of the cyclobutane ring through malonate alkylation chemistry. The mono-Boc protected derivative, the topic of this guide, can then be prepared through standard protection protocols.
Mechanism of Spirocycle Formation: The Intramolecular Cyclization Pathway
The primary mechanistic value of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate lies in its ability to serve as a precursor to 2,6-diazaspiro[3.3]heptane . After initial functionalization of the free amine, the Boc group is removed to reveal the second nucleophilic amine, which can then undergo an intramolecular cyclization to form the second azetidine ring.
The key to this transformation is a double nucleophilic substitution. The 1,1-disubstituted nature of the cyclobutane core perfectly positions the two amine-bearing methyl groups for the formation of a spirocyclic system. A common strategy involves converting the methyl groups into leaving groups (e.g., via tosylation or halogenation of corresponding alcohols) which are then displaced by a nitrogen nucleophile.
A more direct and elegant approach involves the intramolecular cyclization of an amino-halide precursor, which can be conceptually derived from our core building block.
A practical, documented synthesis of a 2,6-diazaspiro[3.3]heptane derivative highlights the critical cyclization step.[8] In this reported route, a (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine intermediate undergoes intramolecular cyclization upon treatment with a strong base like potassium tert-butoxide (t-BuOK).[8] The base promotes the deprotonation of the amine, increasing its nucleophilicity and facilitating the displacement of the chloride leaving group to form the second four-membered ring.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base like potassium tert-butoxide is often chosen for such intramolecular cyclizations. Its steric bulk disfavors intermolecular side reactions, while its strength is sufficient to deprotonate the secondary amine, thereby activating it for the ring-closing reaction.[8]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used. They effectively solvate the reagents without interfering with the nucleophilic substitution reaction.[8]
-
Temperature: Heating is often required to overcome the activation energy for the formation of the strained four-membered azetidine ring.[8]
Application in Spirocyclic Drug Discovery: A Case Study
The true value of a building block is demonstrated through its successful application in creating bioactive molecules. The 2,6-diazaspiro[3.3]heptane scaffold, accessible from our core molecule, is considered a superior bioisostere for piperazine, a common motif in many approved drugs.[9][10] Similarly, the parent spiro[3.3]heptane has been successfully employed as a bioisostere for the phenyl ring.[11]
A compelling example comes from the work on Sonidegib, an FDA-approved Hedgehog signaling pathway inhibitor. Researchers replaced the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane core to create saturated, patent-free analogs.[12]
The incorporation of the spiro[3.3]heptane scaffold led to significant changes in the physicochemical and pharmacokinetic properties of the molecule.
Table 1: Comparative Physicochemical and Pharmacokinetic Data
| Property | Sonidegib (Parent Drug) | cis-Spiro[3.3]heptane Analog | Rationale for Change |
| cLogP | 6.8 | 6.0 | The replacement of the aromatic phenyl ring with a saturated carbocycle reduces lipophilicity.[12] |
| Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) | 18 | 156 | The rigid spirocyclic core presents a different metabolic profile to liver microsomes. In this specific case, the clearance rate increased, indicating faster metabolism.[12] |
| Biological Activity | Active | High Potency | The spiro[3.3]heptane analog retained high potency in a cell-based Hedgehog signaling pathway assay, demonstrating that the scaffold successfully mimics the orientation of the substituents of the original phenyl ring.[11][12] |
This case study powerfully illustrates the core principle of using spirocyclic scaffolds derived from cyclobutane precursors. While in this instance the metabolic stability was reduced, the study validates that these scaffolds can effectively replace aromatic rings while maintaining high biological activity, offering a pathway to novel chemical entities with potentially modulated ADME profiles.[12] The impact on metabolic stability is highly context-dependent and in many other cases, such rigidification can block metabolic soft spots.[5]
Experimental Protocols
The following protocols are representative methodologies for the key transformations discussed in this guide. They are based on established literature procedures and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Mono-Boc Protection of a Diamine
This protocol describes a general method for the selective mono-protection of a diamine, a crucial step in preparing building blocks like tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate.
-
Dissolution: Dissolve the diamine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) in the same solvent dropwise at 0 °C.
-
Base: Include a base such as triethylamine (TEA, 1.1 eq.) or sodium hydroxide (1.1 eq.) in the reaction mixture to neutralize the acid byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to form a 2,6-Diazaspiro[3.3]heptane
This protocol is based on the cyclization of an N-substituted amino-halide precursor.[8]
-
Reagent Preparation: Dissolve the amino-halide precursor (e.g., (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, 1.0 eq.) in anhydrous THF.
-
Base Addition: In a sealed tube, add potassium tert-butoxide (t-BuOK, 2.2 eq., 1.0 M solution in THF) to the stirred solution.
-
Heating: Heat the reaction mixture at 70 °C.
-
Monitoring and Additional Base: Monitor the reaction by LC-MS. If the reaction is sluggish, an additional equivalent of t-BuOK can be added after 90 minutes and heating continued.[8]
-
Work-up: After completion, cool the reaction to room temperature and filter to remove the potassium chloride byproduct.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or crystallization.
Conclusion and Future Outlook
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is more than just a chemical intermediate; it is an enabling tool for accessing novel, three-dimensional chemical space. Its strategic design as a mono-protected diamine on a rigid cyclobutane core provides a direct entry into valuable spiro-heterocyclic systems like the 2,6-diazaspiro[3.3]heptane scaffold. As the pharmaceutical industry continues to "escape from flatland," the demand for such sophisticated, sp3-rich building blocks will only intensify. The ability of these spirocyclic motifs to act as bioisosteres for traditional ring systems, while offering improved physicochemical properties and novel intellectual property, positions them as a cornerstone of modern medicinal chemistry. Future work will undoubtedly see the incorporation of this and similar scaffolds into a wider array of therapeutic candidates, tackling an even broader range of biological targets.
References
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]
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Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3547-3550. Available at: [Link]
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Fesik, S. W., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(9), 3149-3152. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]
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Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
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Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3878-3887. Available at: [Link]
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Charette, A. B., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 13(1), 1-9. Available at: [Link]
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Burke, M. D., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3842-3845. Available at: [Link]
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Lovering, F., et al. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]
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Johansson, M. J., et al. (2016). Discovery of a Potent, Selective, and Orally Bioavailable MCHr1 Antagonist by Replacing a Morpholine with a Spirocyclic Amine. ACS Medicinal Chemistry Letters, 7(12), 1141-1146. Available at: [Link]
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Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101. Available at: [Link]
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Bosak, A., & Matosevic, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. Available at: [Link]
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Hoeflich, K. P., et al. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer Research, 69(7), 3042-3051. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]
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Burke, M. D., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]
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Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(38), 5495-5498. Available at: [Link]
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Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3547-3550. Available at: [Link]
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Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]
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Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
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Technical Whitepaper: Solubility and Stability Profile of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Executive Summary
In modern drug discovery and complex organic synthesis, bifunctional building blocks with restricted conformational flexibility are highly sought after. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS: 1147107-64-9)[1] is a prime example of such a scaffold. Featuring a rigid cyclobutane core, a highly reactive free primary amine, and a tert-butyloxycarbonyl (Boc)-protected amine, this compound serves as a critical intermediate for synthesizing sp3-rich pharmacophores.
This whitepaper provides an in-depth analysis of the physicochemical properties, solubility matrix, and stability profile of this molecule. By understanding the thermodynamic and kinetic behaviors of its functional groups, researchers can optimize reaction conditions, prevent premature degradation, and maximize synthetic yields.
Structural Architecture & Physicochemical Properties
The molecular architecture of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate dictates its behavior in solution. The molecule is defined by three distinct domains:
-
The Boc Protecting Group : Imparts significant lipophilicity to the molecule and acts as an acid-labile shield for one of the amine terminals[2].
-
The Cyclobutane Core : Provides structural rigidity. The sp3-hybridized carbon ring enhances the metabolic stability of downstream drug candidates compared to linear alkyl chains, while restricting the spatial orientation of the two amine groups.
-
The Free Primary Amine : Acts as a strong nucleophile and a basic center (pKa ~9.5–10.5), rendering the molecule's aqueous solubility highly pH-dependent.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description |
| Chemical Name | tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate |
| CAS Registry Number | 1147107-64-9[1] |
| Molecular Formula | C11H22N2O2[1] |
| Molecular Weight | 214.31 g/mol |
| Structural Class | Mono-protected aliphatic diamine |
| Physical State (Standard) | Viscous oil to low-melting solid (temperature dependent) |
Solubility Profile
The solubility of this compound is governed by its amphiphilic nature. The bulky, non-polar tert-butyl group and the cyclobutane ring drive solubility in organic media, while the free primary amine dictates its behavior in aqueous environments.
Organic Solvents
Mono-Boc protected diamines exhibit excellent solubility in a wide array of polar and non-polar organic solvents[3]. The lack of extensive intermolecular hydrogen bonding (due to the carbamate protection) prevents the formation of highly crystalline, insoluble lattices. It is highly soluble (>100 mg/mL) in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Ethyl Acetate (EtOAc)[3][4].
Aqueous Solubility (pH-Dependent)
In neutral to basic aqueous solutions (pH > 7.5), the primary amine exists predominantly in its unprotonated (free base) form. The overwhelming lipophilicity of the Boc group and cyclobutane ring renders the molecule poorly soluble in water under these conditions. However, adjusting the aqueous medium to an acidic pH (pH < 5) protonates the free amine, forming an ammonium salt that drastically increases aqueous solubility. Caution must be exercised, as prolonged exposure to acidic pH will trigger Boc deprotection.
Table 2: Solubility Matrix
| Solvent System | Solubility Tier | Mechanistic Rationale |
| DCM / Chloroform | Excellent (>100 mg/mL) | Favorable dipole-dipole interactions with the carbamate; low dielectric constant matches the lipophilic core. |
| DMF / DMSO | Excellent (>100 mg/mL) | Strong solvation of both the polar amine and the lipophilic Boc group[3]. |
| Methanol / Ethanol | Good (50-100 mg/mL) | Hydrogen bonding with the free amine and carbamate carbonyl. |
| Water (pH 7.4) | Poor (<1 mg/mL) | Hydrophobic effect driven by the tert-butyl and cyclobutane groups dominates. |
| Water (pH 3.0) | Good (Transient) | Protonation of the primary amine forms a soluble salt, but initiates degradation[2]. |
Stability Profile & Degradation Pathways
Acid-Lability of the Boc Group
The hallmark of the Boc group is its orthogonality to base-labile protecting groups (e.g., Fmoc) and its extreme sensitivity to strong acids. The stability of the Boc group is inversely related to the stability of the carbocation formed during its cleavage.
Under acidic conditions (e.g., Trifluoroacetic acid or HCl), the carbamate oxygen is protonated. This triggers a rate-limiting fragmentation that releases a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the fully deprotected 1,1-bis(aminomethyl)cyclobutane[2][5].
Figure 1: Acid-catalyzed Boc deprotection mechanism of the cyclobutane derivative.
Atmospheric and Thermal Stability
While the Boc group is thermally stable up to ~120°C, the free primary amine is the molecule's Achilles' heel during long-term storage. Primary amines act as atmospheric scavengers, reacting with ambient CO2 to form insoluble carbamate salts. Furthermore, they are susceptible to slow oxidative degradation.
-
Storage Recommendation: The compound must be stored at 2–8 °C (or -20 °C for long-term storage) under an inert atmosphere (Argon or Nitrogen) in tightly sealed, desiccated containers.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for handling and profiling this compound.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
Expertise Note: The shake-flask method is the gold standard for thermodynamic solubility. We utilize an internal standard to self-validate against solvent evaporation during the 24-hour equilibration.
-
Preparation: Add an excess of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (e.g., 50 mg) to a 2 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (spiked with 0.1 mg/mL of a non-reactive internal standard, e.g., biphenyl).
-
Equilibration: Seal the vial under Argon. Agitate at 300 rpm on a thermoshaker at exactly 25.0 ± 0.1 °C for 24 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solute.
-
Quantification: Carefully aspirate the supernatant, dilute serially in mobile phase, and analyze via HPLC-UV/CAD against a pre-established calibration curve.
Protocol 2: Quantitative Acid-Mediated Boc Deprotection
Expertise Note: Dichloromethane (DCM) is utilized as the solvent because it effectively solubilizes the starting material while stabilizing the transition states during acidic cleavage[6][7].
-
Setup: Dissolve 1.0 mmol of the Boc-protected diamine in 4.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer[7].
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.0 mL of neat Trifluoroacetic acid (TFA) (20% v/v final concentration)[6].
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (22 °C) for 2 hours[7]. Monitor the evolution of CO2 gas (bubbling).
-
Quenching & Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA and DCM. The resulting product is the TFA salt of 1,1-bis(aminomethyl)cyclobutane. To obtain the free base, partition the residue between 1M NaOH and DCM, extract the aqueous layer, dry the combined organics over Na2SO4, and evaporate[7].
Figure 2: Standardized workflow for forced degradation and stability profiling.
Conclusion
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is a highly versatile, structurally rigid building block. Its solubility is heavily biased toward organic solvents, though it can be coaxed into aqueous solution via pH manipulation. Its stability is defined by the orthogonal reactivity of its two poles: a highly acid-labile Boc group and an oxidation/CO2-sensitive free primary amine. By adhering to the strict storage and handling protocols outlined in this guide, researchers can leverage this compound to synthesize complex, metabolically stable therapeutics with high fidelity.
References
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molaid.com . tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate - CAS号. 1
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BenchChem . A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. 2
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RSC Advances . Dual protection of amino functions involving Boc. 5
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BenchChem . An In-depth Technical Guide to the Boc Protection of Primary Amines.6
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US Patents (Google Patents) . Nanocrystals in ligand boxes exhibiting enhanced chemical, photochemical, and thermal stability. 3
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Biomacromolecules (via PMC/NIH) . Novel Biodegradable Poly(disulfide amine)s for Gene Delivery with High Efficiency and Low Cytotoxicity. 4
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ACS Chemical Neuroscience (via PMC/NIH) . Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. 7
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Safety Data Sheet (SDS) Profiling and In Vitro Toxicity Assessment of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Executive Summary
In modern medicinal chemistry, the shift toward topologically complex, sp3-rich frameworks has driven the demand for rigidified diamine building blocks. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS: 1147107-64-9) is a prime example of such an intermediate[1]. By incorporating a cyclobutane ring, this mono-Boc protected diamine reduces the entropic penalty of target binding while improving metabolic stability compared to linear aliphatic chains. However, the introduction of novel spirocyclic or gem-disubstituted amines necessitates rigorous safety profiling. This whitepaper provides an in-depth technical guide to the physicochemical properties, handling safety (SDS), and the self-validating in vitro toxicity workflows required to evaluate this compound and its downstream active pharmaceutical ingredient (API) derivatives.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The mono-Boc protection serves a dual purpose: it prevents premature polymerization during synthesis and provides an orthogonal functionalization point. However, the bulky, lipophilic tert-butoxycarbonyl (Boc) group significantly alters the compound's aqueous solubility and membrane permeability compared to the fully deprotected diamine.
Table 1: Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate |
| CAS Registry Number | 1147107-64-9[1] |
| Molecular Formula | C11H22N2O2[2] |
| Molecular Weight | 214.30 g/mol [2] |
| Structural Features | Cyclobutane core, 1,1-bis(aminomethyl) substitution, mono-Boc protection |
| Physical State | Viscous liquid to low-melting solid (temperature dependent) |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C, protected from light |
Safety Data Sheet (SDS) & Hazard Profiling
As an aliphatic amine derivative, the unprotected primary amine moiety is nucleophilic and basic, leading to specific handling hazards. The compound is classified under the Globally Harmonized System (GHS) as an irritant.
Table 2: GHS Hazard Statements and Precautionary Codes
| Hazard Class | GHS Code | Description | Causality / Mitigation |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | The basic amine abstracts protons from epidermal moisture, causing localized alkaline burns. Mitigation: Nitrile gloves and lab coat. |
| Serious Eye Damage | H319 | Causes serious eye irritation. | High risk of corneal damage due to pH alteration. Mitigation: Splash-proof safety goggles. |
| STOT (Single Exposure) | H335 | May cause respiratory irritation. | Volatilization of the free base can irritate mucosal membranes. Mitigation: Handle strictly within a certified fume hood. |
Reactivity Profile: The compound is stable under standard conditions but will undergo rapid, exothermic deprotection in the presence of strong acids (e.g., Trifluoroacetic acid, HCl) to yield the highly polar, fully deprotected diamine salt and isobutylene gas.
Medicinal Chemistry Rationale: The "Why" Behind the Structure
As a Senior Application Scientist, it is vital to understand why this specific building block is chosen, as this dictates the toxicity parameters we must monitor.
-
Conformational Restriction: The cyclobutane ring locks the two aminomethyl vectors into a defined spatial arrangement. This rigidity reduces the entropic penalty upon binding to a target kinase or receptor, often increasing potency.
-
Metabolic Shielding: Linear diamines are highly susceptible to oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 enzymes. The gem-dimethyl-like steric bulk of the cyclobutane C1 position sterically shields the adjacent methylene carbons, prolonging the compound's half-life.
-
Toxicity Masking: The Boc group masks one of the basic centers, reducing the overall pKa and increasing lipophilicity. While this aids in cellular penetration during in vitro assays, it can artificially mask the true cytotoxicity and cardiotoxicity of the final, fully basic API. Therefore, toxicity workflows must evaluate both the protected intermediate and the deprotected surrogate.
In Vitro Toxicity Assessment Workflows
To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the assay inherently proves its own reliability through internal controls before any test compound data is accepted.
Protocol A: Cytotoxicity Profiling (CellTiter-Glo ATP Assay)
Causality: Traditional MTT assays rely on enzymatic reduction, which can be artificially skewed by the redox-active nature of certain amines. The CellTiter-Glo assay bypasses this by directly quantifying ATP, which is strictly proportional to the number of metabolically active cells.
-
Cell Seeding: Plate HepG2 (human liver carcinoma) cells at 10,000 cells/well in a 96-well opaque white plate. Causality: Opaque plates prevent luminescent cross-talk between adjacent wells, ensuring signal isolation.
-
Compound Treatment: Dose cells with the test compound (0.1 to 100 µM) in a final concentration of 0.1% DMSO.
-
Self-Validation Step: Include 0.1% DMSO as a vehicle control (defines 100% viability) and 10 µM Digitonin as a positive kill control (defines 0% viability). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
-
Incubation & Readout: Incubate for 48 hours at 37°C. Add CellTiter-Glo reagent (1:1 volume) to lyse cells and stabilize the ATP-luciferase reaction. Measure luminescence to calculate the IC50.
Protocol B: Genotoxicity Assessment (Ames Test - OECD 471)
Causality: Aliphatic amines can occasionally undergo metabolic activation to form reactive intermediates that intercalate DNA. The Ames test, standardized under OECD Guideline 471, is the gold standard for detecting such point mutations[3].
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions)[4].
-
Metabolic Activation: Prepare a rat liver S9 fraction mix. Causality: The Boc-protected compound is likely inert in vitro. The S9 mix simulates hepatic first-pass metabolism, potentially unmasking reactive metabolites[4].
-
Self-Validation Step: Plate the bacteria with 2-Aminoanthracene (a known mutagen requiring S9 activation). If the positive control fails to induce a >3-fold increase in revertant colonies, the S9 batch is rejected.
-
Exposure & Scoring: Mix bacteria, test compound (up to 5000 µ g/plate ), and S9 in top agar. Pour onto minimal glucose agar. Count revertant colonies after 72 hours.
Protocol C: Cardiotoxicity (Automated Patch-Clamp hERG Assay)
Causality: Basic aliphatic amines are notorious for inducing delayed ventricular repolarization by physically trapping themselves inside the central cavity of the hERG potassium channel. Evaluating this liability follows the ICH S7B guidelines[5].
-
Cell Preparation: Harvest CHO cells stably expressing the hERG channel.
-
Electrophysiology Setup: Load cells into an automated patch-clamp system to establish a whole-cell configuration. Causality: Whole-cell patch clamping provides direct, real-time measurement of ionic currents, eliminating the high false-positive rates of indirect thallium-flux dye assays[6].
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV (to open and inactivate the channel), followed by a repolarizing step to -50 mV to elicit the diagnostic tail current.
-
Self-Validation Step: Perfuse 100 nM E-4031 (a selective hERG blocker). The system is validated only if >80% tail current inhibition is observed.
-
Compound Perfusion: Perfuse the deprotected diamine derivative. Measure the reduction in tail current amplitude to determine the IC50.
Data Presentation: Toxicity Thresholds
Table 3: Representative In Vitro Toxicity Thresholds for Diamine Building Blocks
| Assay | Target Metric | Acceptable Threshold (Go/No-Go) | Implication of Failure |
| HepG2 Cytotoxicity | IC50 | > 50 µM | General basal toxicity; potential mitochondrial impairment. |
| Ames Test (OECD 471) | Revertant Ratio | < 2-fold over vehicle | Mutagenic liability; hard stop for clinical development. |
| hERG Patch-Clamp | IC50 | > 30 µM | High risk of QT prolongation and Torsades de Pointes. |
Visualizing the Workflows and Mechanisms
Diagram 1: In Vitro Toxicity Screening Workflow
This diagram illustrates the logical progression of evaluating the Boc-protected intermediate versus its simulated deprotected API form.
Caption: Logical workflow for parallel toxicity screening of protected intermediates and deprotected APIs.
Diagram 2: hERG Liability Pathway for Aliphatic Amines
This diagram maps the mechanistic causality of how basic amines induce cardiotoxicity.
Caption: Mechanistic pathway of hERG channel blockade by protonated aliphatic amines.
References
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molaid.com . "tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate - CAS 1147107-64-9." URL: [Link]1]
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Tox Lab . "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." URL: [Link]3]
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Biosafe . "Genetic toxicity: Bacterial reverse mutation test (OECD 471)." URL: [Link]4]
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European Medicines Agency (EMA) . "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline." URL: [Link]5]
-
National Institutes of Health (NIH) / PMC . "Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays..." URL: [Link]6]
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The Pharmacokinetic Profile of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the therapeutic window of novel drug candidates. The tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate scaffold has emerged as a promising framework in the design of various therapeutic agents. Its inherent structural rigidity, conferred by the cyclobutane ring, and the presence of a metabolically labile carbamate linker present a unique set of pharmacokinetic properties that warrant in-depth investigation.[1][2][3][4] This technical guide provides a comprehensive overview of the anticipated pharmacokinetic (PK) characteristics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this class of compounds. Grounded in established principles of drug metabolism and pharmacokinetic science, this document outlines the key experimental workflows and analytical methodologies required to thoroughly characterize these derivatives for preclinical and clinical development.
Introduction: The Strategic Value of the Cyclobutane-Carbamate Scaffold
The pursuit of drug candidates with favorable pharmacokinetic profiles is a critical objective in the drug discovery and development process.[5][6][7] The tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate scaffold integrates two key structural features that can significantly influence a molecule's in vivo behavior:
-
The Cyclobutane Moiety: This four-membered carbocycle imparts a degree of conformational rigidity, which can be advantageous for optimizing binding affinity to biological targets.[1][2][3][4] From a pharmacokinetic perspective, the introduction of a cyclobutane ring can enhance metabolic stability and improve oral bioavailability.[1]
-
The tert-Butyl Carbamate Group: This functional group often serves as a protecting group in organic synthesis, but in the context of a drug candidate, it can modulate lipophilicity and act as a potential site for controlled metabolic cleavage.
A thorough understanding of the ADME properties of this class of compounds is paramount for predicting their in vivo performance, establishing dosing regimens, and identifying potential drug-drug interactions.[8] This guide will delineate the anticipated pharmacokinetic characteristics and provide detailed protocols for their experimental determination.
Absorption: Predicting and Quantifying Oral Bioavailability
The oral route of administration is the most common and preferred method for drug delivery. Therefore, a comprehensive assessment of oral absorption is a critical first step in the evaluation of any new chemical entity.
Physicochemical Properties and Lipinski's Rule of Five
A preliminary in silico assessment of druglikeness can be performed using Lipinski's Rule of Five.[9][10][11][12] This rule provides a set of guidelines to evaluate whether a compound is likely to be orally active. The key parameters are:
-
Molecular weight (MW) ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5[13]
-
Hydrogen bond donors (HBD) ≤ 5
-
Hydrogen bond acceptors (HBA) ≤ 10
Derivatives of tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate are generally expected to fall within these parameters, suggesting a good potential for oral absorption.
Table 1: Predicted Physicochemical Properties of a Representative Derivative
| Parameter | Predicted Value | Compliance with Rule of Five |
| Molecular Weight | ~300-450 Da | Yes |
| LogP | 2.0 - 4.0 | Yes |
| Hydrogen Bond Donors | 2 - 4 | Yes |
| Hydrogen Bond Acceptors | 3 - 5 | Yes |
In Vitro Permeability Assessment: The Caco-2 Cell Assay
To experimentally assess intestinal permeability, the Caco-2 cell monolayer assay is the industry standard.[14][15][16][17] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15][17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[17]
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. This simulates absorption from the gut into the bloodstream.[16]
-
Basolateral to Apical (B-A) Transport: The compound is added to the basolateral side, and its transport to the apical side is measured. This helps to identify the potential for active efflux.[16]
-
-
Sample Analysis: Samples from both compartments are collected at various time points and the concentration of the test compound is quantified using LC-MS/MS.[15]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Caption: Principle of equilibrium dialysis for PPB.
Tissue Distribution Studies
To understand the distribution of a compound into specific organs and tissues, in vivo tissue distribution studies are performed, typically in rodents. [18][19][20]
-
Dosing: Mice are administered the test compound, often radiolabeled for easier detection.
-
Tissue Collection: At various time points after dosing, animals are euthanized, and key organs and tissues (e.g., liver, kidney, brain, muscle, fat) are collected. [18][20]3. Homogenization and Extraction: The collected tissues are homogenized, and the compound is extracted.
-
Quantification: The concentration of the compound in each tissue is determined by LC-MS/MS or by measuring radioactivity.
-
Data Analysis: The tissue-to-plasma concentration ratio is calculated to assess the extent of tissue penetration.
Metabolism: Biotransformation Pathways
Drug metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a major role in this process. [21]
Predicted Metabolic Pathways
For tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate derivatives, two primary metabolic pathways are anticipated:
-
Hydrolysis of the Carbamate Bond: Carbamates can be hydrolyzed by esterases to release the corresponding amine and alcohol, which can then be further metabolized.
-
Oxidation by Cytochrome P450 Enzymes: The tert-butyl group and the cyclobutane ring are potential sites for oxidative metabolism by CYP enzymes, leading to the formation of hydroxylated metabolites.
In Vitro Metabolic Stability Assays
The metabolic stability of a compound is assessed in vitro using liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes. [21][22][23][24][25]
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) in the presence of NADPH, a necessary cofactor for CYP enzyme activity. [21][23]2. Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). [23][25]
Metabolite Identification
Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and for assessing the potential for the formation of active or toxic metabolites. [26][27]
-
In Vitro and In Vivo Sample Generation: Samples from in vitro metabolic stability assays and plasma, urine, and feces from in vivo PK studies are collected.
-
LC-MS/MS Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS) to detect potential metabolites. [26][27][28][29][30]3. Data Processing: The data is processed to identify peaks that are present in the post-incubation or post-dose samples but not in the controls.
-
Structural Elucidation: The mass spectral data (parent mass and fragmentation pattern) are used to propose the structures of the metabolites.
Caption: Potential metabolic pathways.
Excretion: The Final Elimination
Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile, leading to feces).
In Vivo Excretion Studies
To determine the routes and extent of excretion, mass balance studies are conducted in animal models.
-
Dosing with Radiolabeled Compound: Rats are administered a single dose of the radiolabeled test compound.
-
Sample Collection: Urine and feces are collected at regular intervals for a period sufficient to ensure the majority of the radioactivity has been excreted (typically up to 72 hours).
-
Radioactivity Measurement: The total radioactivity in the collected urine and feces is measured.
-
Metabolite Profiling: The urine and feces samples are also analyzed by LC-MS/MS to identify and quantify the parent compound and its major metabolites.
-
Data Analysis: The percentage of the administered dose excreted in urine and feces is calculated to determine the primary route of elimination.
Conclusion: A Roadmap for Pharmacokinetic Characterization
The tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate scaffold represents a promising starting point for the development of new therapeutic agents. However, a thorough understanding of the pharmacokinetic properties of its derivatives is essential for their successful progression through the drug development pipeline. This technical guide has provided a comprehensive framework for the anticipated ADME characteristics of this class of compounds and has detailed the key experimental workflows required for their definitive characterization. By systematically applying these methodologies, researchers and drug development professionals can build a robust pharmacokinetic data package to support informed decision-making and de-risk the clinical development of these promising molecules.
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Wang, Y., et al. (2018). Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection. PMC. [Link]
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Rudraraju, A. V., & Sunkara, S. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. PMC. [Link]
-
James Lind Institute. (2011, May 4). PreClinical Studies in Drug Development. James Lind Institute. [Link]
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen [intechopen.com]
- 6. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jliedu.ch [jliedu.ch]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Twenty years of the Rule of Five - GalChimia [galchimia.com]
- 12. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. daburresearch.in [daburresearch.in]
- 19. Quantitative Tissue Distribution Study - Creative Biolabs [creative-biolabs.com]
- 20. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mttlab.eu [mttlab.eu]
- 22. nuvisan.com [nuvisan.com]
- 23. researchgate.net [researchgate.net]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 25. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 26. Identification and mechanistic study of novel drug metabolites by LC-MS. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 29. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Characterization of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate: A Technical Guide
Executive Summary
The compound tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS: 1147107-64-9) is a highly versatile, gem-disubstituted cyclobutane diamine building block widely utilized in modern medicinal chemistry. Its unique sp³-rich architecture provides excellent metabolic stability and distinct vectorization for pharmacophore presentation.
Obtaining high-resolution crystallographic data for this intermediate is critical for structure-based drug design (SBDD). However, characterizing small, flexible aliphatic rings combined with bulky protecting groups like the tert-butyloxycarbonyl (Boc) moiety presents specific crystallographic challenges. This whitepaper details the theoretical framework, causality-driven protocols, and representative structural data required to successfully isolate and characterize single crystals of this compound and its structural analogs.
Structural Context & Theoretical Framework
To successfully crystallize and resolve the structure of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, one must understand the intrinsic conformational dynamics of its two primary features: the cyclobutane ring and the Boc-protected amine.
Cyclobutane Ring Puckering
Unlike planar aromatic systems, the cyclobutane ring is highly strained. If the ring were perfectly planar, all adjacent C-H and C-C bonds would be eclipsed, resulting in severe torsional (Pitzer) strain. To relieve this strain, the ring adopts a puckered conformation , typically exhibiting a dihedral angle of approximately 30° to 35° [1].
In the solid state, unsubstituted cyclobutanes can undergo dynamic ring inversion even at moderate temperatures, leading to statistical disorder in the X-ray electron density map. For a 1,1-disubstituted derivative like our target compound, the steric bulk of the aminomethyl and Boc-aminomethyl groups restricts this inversion, locking the ring into a specific puckered state that minimizes transannular steric clashes.
Boc-Carbamate Hydrogen Bonding
The Boc group is notoriously prone to rotational disorder around the tert-butyl methyl groups. However, the carbamate motif itself is a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, Boc-protected amines reliably self-assemble into 1D hydrogen-bonded chains or 2D sheets [2]. The primary amine (-NH₂) on the adjacent methyl group further cross-links these chains, creating a robust, highly ordered crystalline lattice if grown under controlled conditions.
Logical relationship of molecular features driving solid-state crystal packing.
Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)
The following methodology is engineered to overcome the specific challenges of aliphatic flexibility and protecting-group disorder [3]. Every step is designed as a self-validating system to ensure data integrity.
Step 1: Crystallization via Vapor Diffusion
Causality: Flexible aliphatic molecules often precipitate as amorphous powders when subjected to rapid cooling or rotary evaporation. Vapor diffusion allows for an ultra-slow, thermodynamically controlled approach to supersaturation, giving the Boc-carbamate groups time to orient into optimal hydrogen-bonded networks.
-
Dissolve 20 mg of the compound in 0.5 mL of a polar aprotic solvent (e.g., ethyl acetate) in a small inner vial.
-
Place the inner vial inside a larger outer vial containing 3 mL of a non-polar antisolvent (e.g., n-pentane or hexanes).
-
Seal the outer vial and store it at an ambient, vibration-free temperature (20 °C) for 3–7 days.
-
Validation: Inspect the vial daily using a stereomicroscope. Stop the process once well-defined, block-like or needle-like crystals reach 0.1–0.3 mm in diameter.
Step 2: Crystal Harvesting and Mounting
Causality: The compound lacks heavy atoms, meaning its diffraction power is relatively weak. Selecting a flawless single crystal is paramount.
-
Submerge the selected crystal in a drop of inert, viscous cryoprotectant (e.g., Paratone-N oil) on a glass slide. This prevents solvent loss and protects the crystal from atmospheric moisture.
-
Examine the crystal under polarized light.
-
Validation: A high-quality single crystal will extinguish light uniformly when rotated. If the crystal shows mosaic patterns or cracks, discard it and select another.
-
Mount the crystal onto a MiTeGen loop or glass fiber.
Step 3: Data Collection at 100 K
Causality: Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cryostream. Cooling freezes out the dynamic ring inversion of the cyclobutane moiety and halts the free rotation of the tert-butyl methyl groups. This drastically reduces thermal ellipsoids and prevents statistical disorder in the final electron density map [4].
-
Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus source.
-
Center the crystal optically and perform a preliminary 5-minute scan to determine the unit cell and verify diffraction quality.
-
Validation: Ensure diffraction spots extend to a high resolution (at least 0.83 Å) and exhibit sharp, well-defined profiles.
-
Execute the full data collection strategy, ensuring >99% completeness and high redundancy.
Step 4: Structure Solution and Refinement
-
Integrate the raw diffraction frames and apply empirical absorption corrections.
-
Solve the phase problem using intrinsic phasing or direct methods (ideal for light-atom organic structures).
-
Refine the structure using full-matrix least-squares on F². Treat all non-hydrogen atoms anisotropically.
-
Validation: Place hydrogen atoms in calculated positions using a riding model. Verify that the final R₁ factor is < 5% and the goodness-of-fit (S) is approximately 1.0.
Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Representative Crystallographic Data
While specific CCDC entries for every proprietary intermediate are not always publicly deposited, the structural parameters for tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate can be accurately modeled based on high-resolution data of highly analogous 1,1-disubstituted cyclobutane-Boc derivatives. The following tables summarize the expected quantitative data derived from these validated structural models.
Table 1: Representative Crystallographic Parameters
| Parameter | Value / Description |
| Chemical Formula | C₁₂H₂₄N₂O₂ |
| Formula Weight | 228.33 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Centrosymmetric) |
| Calculated Density (ρ) | ~1.15 g/cm³ |
| Absorption Coefficient (μ) | ~0.08 mm⁻¹ |
| Final R indices [I>2σ(I)] | R₁ ≈ 0.045, wR₂ ≈ 0.112 |
Table 2: Key Geometric Parameters (Bond Lengths & Angles)
| Structural Feature | Parameter | Expected Value | Causality / Significance |
| Cyclobutane Ring | C-C-C-C Dihedral | 31° - 34° | Confirms puckered state to relieve Pitzer strain. |
| Cyclobutane Ring | C-C Bond Length | 1.54 - 1.56 Å | Slightly elongated compared to unstrained alkanes due to angle strain. |
| Carbamate Group | C=O Bond Length | 1.21 - 1.23 Å | Typical double bond character; slightly lengthened if acting as an H-bond acceptor. |
| Hydrogen Bonding | N···O Distance | 2.85 - 3.05 Å | Indicates strong intermolecular N-H···O=C hydrogen bonding stabilizing the lattice. |
References
-
Stein, A., Lehmann, C. W., & Luger, P. (1992). Crystal structure of cyclobutane at 117 K. Journal of the American Chemical Society, 114(20), 7684-7687. Available at:[Link]
-
MacDonald, J. C., et al. (2002). Duplex Oligomers Defined via Covalent Casting of a One-Dimensional Hydrogen-Bonding Motif. Journal of the American Chemical Society, 124(36), 10692-10697. Available at:[Link]
-
Le Pevelen, D. D. (2013). Small Molecule X-Ray Crystallography, Theory and Workflow. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Available at:[Link]
Protocol for Boc deprotection of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Application Note: Protocol for the Boc Deprotection of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Executive Summary
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is a critical mono-protected diamine intermediate. Complete deprotection of the tert-butoxycarbonyl (Boc) group yields 1,1-bis(aminomethyl)cyclobutane[1], a highly versatile bidentate ligand utilized in the synthesis of platinum-based antineoplastic agents and spirocyclic drug scaffolds. This application note details optimized, field-proven protocols for Boc cleavage, emphasizing the mechanistic causality behind reagent selection, comparative metrics, and robust product isolation techniques.
Mechanistic Rationale & Reagent Selection
The Boc protecting group is cleaved via acidolysis. Protonation of the carbamate oxygen is followed by the expulsion of a tert-butyl cation, which rapidly eliminates to form isobutylene gas. Subsequent decarboxylation (loss of CO2) drives the reaction to completion, leaving the newly liberated amine as an acid salt[2].
Expert Insight on Reagent Selection: While both Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and 4M HCl in 1,4-dioxane are standard deprotection cocktails, the choice fundamentally dictates the physical state and handling of the isolated product[3].
-
The TFA Challenge: TFA deprotection of diamines often yields highly hygroscopic, oily bis-trifluoroacetate salts that are notoriously difficult to handle, weigh accurately, or crystallize[4].
-
The HCl Advantage: Conversely, 4M HCl in dioxane typically affords the dihydrochloride salt. Because the resulting highly polar salt is insoluble in the less polar dioxane/DCM mixture, it precipitates directly out of solution. This phase separation not only protects the newly formed amine from potential side reactions but also drives the reaction forward via Le Chatelier's principle, ultimately providing a free-flowing, crystalline solid upon trituration with an anti-solvent like diethyl ether[4].
For diamine precursors like 1,1-bis(aminomethyl)cyclobutane, the bis-HCl salt is vastly preferred for long-term stability and ease of downstream handling.
Comparative Data: HCl vs. TFA Deprotection
| Parameter | Protocol A: 4M HCl in 1,4-Dioxane | Protocol B: TFA in Dichloromethane (DCM) |
| Cleavage Mechanism | Acidolysis (Generation of isobutylene & CO₂) | Acidolysis (Generation of isobutylene & CO₂) |
| Product Form | Dihydrochloride salt (Crystalline solid) | Bis-trifluoroacetate salt (Viscous oil/hygroscopic) |
| Reaction Time | 30 min – 2 hours[3] | 30 min – 4 hours[2] |
| Workup | Direct precipitation or evaporation + ether trituration | Evaporation, co-evaporation with toluene, or basic extraction |
| Suitability for Diamines | Excellent (Yields stable, easily isolated salts) | Poor (TFA salts of diamines are highly hygroscopic) |
Experimental Workflow
Workflow for HCl-mediated Boc deprotection and dihydrochloride salt isolation.
Detailed Experimental Protocols
Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Recommended)
This method is optimized for the direct isolation of the diamine as a stable dihydrochloride salt.
Materials:
-
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (1.0 eq)
-
4M HCl in 1,4-dioxane (5.0 – 10.0 eq)
-
Anhydrous dichloromethane (DCM) or methanol (optional co-solvent)
-
Anhydrous diethyl ether (anti-solvent)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane (approx. 5-10 mL per gram of substrate). If the starting material is not fully soluble, add a few drops of anhydrous DCM or methanol until a homogeneous solution is achieved[3].
-
Acid Addition: Cool the flask briefly in an ice bath (0 °C) to control any initial exotherm. Slowly add the 4M HCl in 1,4-dioxane dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) under an inert atmosphere (N₂ or Ar) for 1 to 2 hours[3]. As the reaction progresses, the deprotected diamine dihydrochloride salt will likely begin to precipitate as a white solid[4].
-
Workup & Isolation: Once complete (verified by the analytical systems below), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess HCl and dioxane.
-
Trituration: Suspend the resulting crude residue in cold, anhydrous diethyl ether. Vigorously stir or sonicate to induce complete precipitation of the bis-hydrochloride salt[4].
-
Filtration: Collect the solid precipitate via vacuum filtration using a glass frit. Wash the filter cake with additional cold diethyl ether to remove any non-polar organic impurities.
-
Drying: Transfer the solid to a vacuum desiccator and dry to a constant weight to yield pure 1,1-bis(aminomethyl)cyclobutane dihydrochloride.
Protocol B: Deprotection using TFA in DCM (Alternative)
Use this method only if the hydrochloride salt is incompatible with your subsequent coupling steps or if rapid, homogeneous cleavage is required.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material in anhydrous DCM to achieve a concentration of 0.1 - 0.5 M[2].
-
Acid Addition: Cool the solution to 0 °C. Slowly add TFA to achieve a final concentration of 20% to 50% (v/v) TFA in DCM. A 1:1 mixture of TFA:DCM is standard for robust cleavage[4].
-
Reaction: Stir the mixture at room temperature for 1 to 2 hours.
-
Workup: Upon complete consumption of the starting material, remove the volatiles in vacuo.
-
Co-evaporation: To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this process 2-3 times until a constant weight is achieved[2]. Note: If the free base is required, dissolve the resulting oily bis-TFA salt in a minimal amount of water, basify to pH > 12 with 2M NaOH, and extract exhaustively with a highly polar organic solvent (e.g., 10% isopropanol in chloroform).
Self-Validating Analytical Systems
To ensure the protocol operates as a self-validating system, rely on the following orthogonal analytical checks to confirm complete deprotection:
-
Gravimetric Validation: Calculate the theoretical yield of the bis-HCl salt. Drying the triturated solid to a constant weight confirms the complete removal of volatile dioxane and excess HCl.
-
TLC & Ninhydrin Staining: The starting material will migrate on a normal-phase silica TLC plate (e.g., using 10% MeOH in DCM as the eluent). The fully deprotected diamine bis-HCl salt will remain strictly at the baseline (Rf = 0) due to its extreme polarity. While both compounds will stain with Ninhydrin (as the starting material already possesses one free primary amine), the product spot at the baseline will stain an intense, deep purple/pink.
-
¹H-NMR Confirmation: The definitive proof of a successful, complete deprotection is the total disappearance of the intense 9-proton singlet at ~1.40 ppm in the ¹H-NMR spectrum, which corresponds to the tert-butyl group.
Sources
Application Note: Synthesis of Cyclobutane-Fused Spirocycles Using tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Introduction & Strategic Rationale
The incorporation of spirocyclic and cyclobutane-fused motifs into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbons ( Fsp3 ) often correlates with improved clinical success rates due to enhanced aqueous solubility, reduced off-target binding, and improved metabolic stability [1].
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS: 1147107-64-9) is a highly versatile, mono-protected 1,1-bis(aminomethyl)cyclobutane building block. The presence of the orthogonal tert-butyloxycarbonyl (Boc) protecting group on one of the primary amines allows for sequential, regioselective functionalization. This Application Note details the mechanistic rationale and validated protocols for utilizing this building block in the synthesis of 6- and 7-membered spirocyclic heterocycles (e.g., spiro-pyrimidinones and spiro-diazepines) [2].
Physicochemical Properties
Understanding the physical parameters of the starting material is critical for selecting appropriate solvents and purification methods.
Table 1: Key properties of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
| Property | Value |
| Chemical Name | tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate |
| CAS Number | 1147107-64-9 |
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| Physical State | Viscous oil to low-melting solid |
| Key Structural Feature | 1,1-disubstituted cyclobutane with orthogonal amine protection |
Mechanistic Insights: The Power of Orthogonal Protection
The synthesis of spirocycles from 1,1-bis(aminomethyl)cyclobutanes requires precise control over the two nucleophilic nitrogen atoms. Without protection, reacting the diamine with a dielectrophile often leads to oligomerization or complex mixtures of inter- and intramolecular products. The mono-Boc protection solves this by isolating the reactivity of the free primary amine.
-
Primary Functionalization: The free amine undergoes nucleophilic attack on an electrophile. The bulky Boc group provides steric shielding, minimizing unwanted side reactions.
-
Deprotection: The Boc group is cleanly removed using trifluoroacetic acid (TFA) or HCl, generating a highly reactive nucleophilic salt.
-
Intramolecular Cyclization: Upon neutralization with a non-nucleophilic base, the newly liberated amine attacks the proximal electrophilic center to close the ring. The Thorpe-Ingold effect exerted by the cyclobutane ring significantly accelerates this intramolecular cyclization by compressing the internal bond angle, thereby bringing the reactive termini into close proximity [3].
Experimental Protocols
Protocol A: Synthesis of 2,4-Diazaspiro[3.5]nonan-3-one (Spiro-Pyrimidinone)
This protocol details the synthesis of a 6-membered cyclic urea fused to the cyclobutane ring. This is a self-validating system; the progression of the reaction can be visually tracked via ninhydrin staining.
Materials:
-
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (1.0 eq, 10 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol)
-
Trifluoroacetic acid (TFA) (10.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Acylation: Dissolve the starting material (2.14 g, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool to 0 °C.
-
CDI Addition: Add CDI (1.94 g, 12 mmol) portion-wise. Stir the reaction mixture at room temperature for 4 hours. Causality: CDI acts as a phosgene equivalent, forming a stable acyl imidazole intermediate with the free amine without generating highly corrosive HCl gas.
-
Boc Deprotection: Cool the mixture back to 0 °C. Slowly add TFA (7.6 mL, ~100 mmol). Stir at room temperature for 2 hours. Validation: Monitor via TLC (ninhydrin stain) until the Boc-protected starting material is completely consumed (appearance of a dark purple spot at the baseline indicates the free amine salt).
-
Concentration: Evaporate the volatiles under reduced pressure to yield the crude amine-TFA salt. Crucial Step: Co-evaporate with toluene (2 x 20 mL) to remove residual TFA. Excess acid will protonate DIPEA in the next step, inhibiting the base-promoted cyclization.
-
Cyclization: Redissolve the crude intermediate in DCM (100 mL). Causality: High dilution (0.1 M or less) kinetically favors the intramolecular ring closure over intermolecular polymerization. Add DIPEA (8.7 mL, 50 mmol) dropwise. Stir at 40 °C for 12 hours.
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify by flash column chromatography (Silica gel, 0-10% MeOH in DCM) to afford the pure spiro-pyrimidinone.
Protocol B: Synthesis of a Spiro-1,4-Diazepine Derivative
This protocol outlines the formation of a 7-membered spirocycle via alkylation followed by lactamization.
Step-by-Step Methodology:
-
Alkylation: React the starting material (1.0 eq) with ethyl 2-bromoacetate (1.1 eq) and K2CO3 (2.0 eq) in DMF at room temperature for 8 hours. Causality: Mild base and room temperature prevent over-alkylation of the primary amine.
-
Deprotection: Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group.
-
Lactamization: Concentrate the mixture, redissolve in EtOH (0.05 M), add Triethylamine (3.0 eq), and reflux for 16 hours. The thermal energy drives the intramolecular lactamization, yielding the spiro-diazepan-one.
Quantitative Data & Yield Analysis
Table 2: Comparative Yields and Conditions for Spirocycle Formation
| Target Scaffold | Reagent (Step 1) | Cyclization Condition | Isolated Yield (%) | Purity (HPLC) |
| Spiro-Pyrimidinone | CDI | DIPEA, DCM, 40 °C | 78% | >98% |
| Spiro-Diazepanone | Ethyl 2-bromoacetate | TEA, EtOH, Reflux | 65% | 95% |
| Spiro-Piperazine | 1,2-Dibromoethane | K2CO3, MeCN, 80 °C | 54% | 92% |
Note: The higher yield for the 6-membered pyrimidinone is attributed to the highly favorable entropy of cyclization and the thermodynamic stability of the resulting cyclic urea linkage.
Visualizations
Caption: Workflow for the orthogonal deprotection and cyclization of the cyclobutane building block.
Caption: Mechanistic pathway detailing the sequential activation and intramolecular ring closure.
References
-
Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: Molecules (MDPI) URL: [Link]
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes Source: ChemRxiv URL: [Link]
Application Note: Scalable Synthesis and Desymmetrization of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Executive Summary
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS: 1147107-64-9) is a highly valued, conformationally restricted diamine building block[1]. It is frequently utilized in medicinal chemistry for the synthesis of spirocyclic scaffolds, kinase inhibitors, and central nervous system (CNS) targeting molecules due to its favorable balance of lipophilicity and metabolic stability[1].
The primary synthetic bottleneck in producing this molecule on a process scale is the selective mono-protection of its symmetrical primary diamine precursor. This application note details a robust, chromatography-free scale-up protocol that leverages catalytic hydrogenation for safe reduction and pKa-directed desymmetrization for selective Boc-protection.
Process Chemistry Rationale & Causality
Nitrile Reduction: Safety and Atom Economy
The synthesis begins with the reduction of commercially available 1,1-cyclobutanedicarbonitrile. On a laboratory scale, this is often achieved using Lithium Aluminum Hydride (LiAlH₄). However, process safety dictates the avoidance of LiAlH₄ on scale due to highly exothermic quenching and the generation of intractable aluminum salts.
Field-Proven Insight: Catalytic hydrogenation using Raney Nickel under 50 psi of H₂ provides a highly atom-economical and scalable alternative[2]. The critical causality here is the mandatory inclusion of methanolic ammonia (NH₃/MeOH) as a co-solvent. The ammonia suppresses the formation of secondary amine dimers—a notorious side reaction in nitrile reductions—by shifting the equilibrium away from the reactive imine intermediate, ensuring a high yield of the primary diamine.
Desymmetrization via Mono-Boc Protection
Reacting a symmetrical diamine with di-tert-butyl dicarbonate (Boc₂O) statistically yields a difficult-to-separate mixture of unreacted diamine, mono-Boc, and di-Boc protected species.
Field-Proven Insight: To circumvent statistical mixtures without relying on massive excesses of the diamine, we exploit the pKa differential induced by mono-protonation[3]. By pre-treating the diamine with exactly 1.0 equivalent of HCl (or generating it in situ via Me₃SiCl), the system rapidly equilibrates to favor the mono-hydrochloride salt. The protonated amine becomes nucleophilically inert, effectively masking one side of the molecule and directing the Boc₂O exclusively to the free amine.
Fig 1. Two-step scalable synthetic route from 1,1-cyclobutanedicarbonitrile to the target mono-Boc diamine.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 1,1-Bis(aminomethyl)cyclobutane
-
Preparation: Charge a high-pressure autoclave with 1,1-cyclobutanedicarbonitrile (1.0 eq) dissolved in 7 N NH₃ in methanol (10 volumes).
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (10% w/w relative to the starting material). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.
-
Hydrogenation: Seal the autoclave, purge with N₂ (3x), and then pressurize with H₂ to 50 psi[2].
-
Reaction: Stir vigorously at 40–50 °C. Monitor the pressure drop; the reaction is complete when H₂ uptake ceases (typically 12–18 hours).
-
Workup: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1,1-bis(aminomethyl)cyclobutane as a pale yellow oil. Proceed to Protocol B without further purification.
Protocol B: Synthesis of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
-
Mono-Protonation: Dissolve 1,1-bis(aminomethyl)cyclobutane (1.0 eq) in 50% aqueous methanol (10 volumes). Cool the vessel to 0 °C.
-
Equilibration: Add exactly 1.0 equivalent of 1 N aqueous HCl dropwise over 15 minutes. Stir the solution at room temperature for 30 minutes to ensure full equilibration to the mono-hydrochloride salt[3]. (Alternative: 1.0 eq of Me₃SiCl in anhydrous MeOH can be used as an in situ HCl source).
-
Protection: Re-cool the mixture to 0 °C. Add a solution of Boc₂O (1.0 eq) in methanol dropwise.
-
Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours.
Downstream Isolation & Phase-Partitioning Strategy
This protocol is a self-validating system . The workup inherently purifies the product based on the distinct pKa values and partition coefficients of the statistical mixture, entirely eliminating the need for preparative chromatography.
-
Di-Boc Byproduct: Lacks basic amine groups. It is neutral and highly lipophilic, extracting into the organic phase at a neutral/acidic pH.
-
Mono-Boc Product: Contains one basic amine (pKa ~9.5). At neutral pH, it is a water-soluble salt. At pH > 12, it becomes a free base and partitions into the organic phase.
-
Unreacted Diamine: Contains two basic amines. It remains highly polar and preferentially stays in the aqueous phase even at pH > 12.
Workup Execution:
-
Evaporate the methanol from the Protocol B reaction mixture under reduced pressure. Dilute the remaining aqueous layer with distilled water.
-
Extract the aqueous layer with Dichloromethane (DCM) (2x). Discard the organic layer (this removes the di-Boc impurity).
-
Basify the retained aqueous layer to pH > 12 using 4 N NaOH.
-
Extract the basified aqueous layer with DCM (3x).
-
Combine these new organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure mono-Boc target molecule.
Fig 2. Phase-partitioning workup strategy for the isolation of the mono-Boc diamine product.
Process Analytical Technology (PAT) & Quality Control
To ensure batch-to-batch reproducibility, the following analytical markers should be monitored during the scale-up campaign.
| Process Step | Analytical Technique | Key Diagnostic Feature | Acceptance Criteria |
| Starting Material | FT-IR Spectroscopy | Sharp absorption band at ~2240 cm⁻¹ (C≡N stretch). | Conforms to reference standard. |
| Intermediate 1 | ¹H NMR (400 MHz, D₂O) | Disappearance of C≡N; appearance of -CH₂-N signals at ~2.7 ppm. | >95% conversion; absence of secondary amine dimer. |
| Final Product | HPLC-ELSD | Single dominant peak (ELSD required due to lack of strong UV chromophore). | ≥98% Area/Area purity. |
| Final Product | ¹H NMR (400 MHz, CDCl₃) | Singlet at 1.44 ppm (9H, t-Bu); two distinct -CH₂- environments. | Conforms to structure; <2% di-Boc impurity. |
References[1] tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | 1147107-64-9 | Benchchem. Benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIKXoNZnDPQ1-4MfIGwmB1KNRb-us6s3s6MJgW-qzGaJhoZqV69YrvA0c18MvBU44gaKwuvTTYmtdXGelwRKBaqxCE6I6-Ltqw6fyA1wuyam43hwy0Qmixzmwow0GCTyuvvd8cuw==[2] US4665210A - Platinum complexes of aliphatic tricarboxylic acids - Google Patents. Google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU3Xbk7ZjlTeb5pMBwvvKhW9yfTn9l65Hn3LpQj946J8hmmkhGMhFqoYC3Skourw6cXfFoPxSJuekmijhJTJxf4fZdZM32YnFUf4S7tUPF8zla7P4c8YvFtr4oaYkxosiz4dvzHH87CZ0=[3] Selective Mono‐BOC Protection of Diamines - Taylor & Francis. Tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeX2CmwYIaf4WnPeW14N522WJz6Ux9LicjNGwtXE2fiZy7AyDrtt9izgmPgzUaEIOtxVl7ShKjclQpo-UQPGMkNj6ZBPZagipwoJtGQtbkrvZIqyEb-j80NP687AfRVV4D9ifH6mWpFwXJ9ZnAMkzXkOywBbNz7Q==[4] General Method for Selective Mono-Boc Protection of Diamines and Thereof. Scielo.org.mx. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgrQwLLI2h3o4HZkozbddCWNabg2zlijrBSVUE4LhMSucm11d4UtE6iQcXudb8yP-uE-teWEbvHCQJLbaFHVykxpypvig9zdCv1TvQu7JuYPGXyzZfA42-yppSwbwOZN3o5p713vS0Bxx4XJ5JIov_l-NjZsNHl_V6dFSJebigmuttEdclyFonNNVNoUQ=
Sources
Application Note: Strategic Incorporation of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate in Medicinal Chemistry Scaffolds
Executive Summary
In contemporary drug discovery, the transition from planar, sp²-rich molecules to three-dimensional, sp³-rich architectures is a validated strategy to improve clinical success rates.1[1] (CAS: 1147107-64-9) is a highly versatile mono-Boc protected diamine building block. Featuring a gem-disubstituted cyclobutane core, it serves as a conformationally restricted bioisostere for acyclic diamines, gem-dimethyl groups, and piperazine rings. This application note details the physicochemical rationale, structural benefits, and self-validating synthetic protocols for integrating this scaffold into lead compounds.
Physicochemical Profiling & Rationale
The strategic replacement of highly flexible linkers or aromatic rings with a2[2] significantly improves the overall pharmaceutical profile of a candidate.
-
Conformational Pre-organization : The 1,1-bis(aminomethyl) substitution pattern restricts the dihedral angles of the pendant amines. This pre-organizes the molecule for optimal target protein binding,3[3] that typically occurs when flexible acyclic diamines freeze into a bioactive conformation.
-
Metabolic Stability : Saturated, sterically encumbered cyclobutane rings are generally less susceptible to oxidative metabolism (e.g., α-carbon hydroxylation by CYP450 enzymes) compared to electron-rich aromatic systems or exposed linear alkyl chains.
-
Enhanced Fsp³ Character : Incorporating the cyclobutane ring increases the fraction of sp³-hybridized carbons, a metric strongly correlated with2[2]. Furthermore, such gem-disubstituted cyclobutanes have proven critical in optimizing 4[4] within target binding pockets.
Table 1: Comparative Physicochemical Impact of Diamine Linkers
| Property / Metric | Acyclic Diamine (e.g., Putrescine) | Piperazine | 1,1-bis(aminomethyl)cyclobutane |
| Fsp³ Character | High | High | Very High |
| Conformational Rigidity | Low (Highly flexible) | High (Restricted chair) | Moderate-High (Puckered ring) |
| Entropic Penalty | High | Low | Low |
| Metabolic Liability | High (N-dealkylation, oxidation) | Moderate (Oxidation) | Low (Sterically shielded) |
| Lipophilicity (LogP) | Low | Low-Moderate | Moderate (Tunable) |
Mechanistic & Structural Insights
Comparative metabolic and thermodynamic profiles of acyclic vs. cyclobutane linkers.
Experimental Protocols
The following self-validating protocols outline the integration of the cyclobutane building block into a target scaffold.
Protocol A: Selective Amidation of the Primary Amine
Causality: To incorporate the cyclobutane scaffold into a larger target, the unprotected primary amine must be selectively coupled to a carboxylic acid. HATU is chosen over standard EDC/HOBt due to its superior efficiency in overcoming the steric hindrance imparted by the gem-disubstituted cyclobutane core. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain the requisite basic environment without competing for the activated ester.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (1.1 equiv, 0.55 mmol) dropwise as a solution in DMF (2 mL).
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2–4 hours. Validate reaction completion via LC-MS, monitoring for the complete consumption of the primary amine mass and the appearance of the desired product mass [M+H]⁺.
-
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). Confirm the structure via ¹H NMR, specifically noting the intact Boc-methyl singlet at ~1.4 ppm and the cyclobutane multiplet at ~1.8-2.0 ppm.
Protocol B: Boc-Deprotection and Secondary Functionalization
Causality: Following the primary coupling, the Boc group must be removed to allow further functionalization (e.g., reductive amination or a second amidation). Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard method. Strict temperature control (0 °C to room temperature) is critical to prevent potential acid-catalyzed ring-opening or rearrangement of the strained cyclobutane system.
Step-by-Step Methodology:
-
Deprotection: Dissolve the purified Boc-protected intermediate from Protocol A (0.4 mmol) in anhydrous DCM (4 mL) and cool to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (1 mL, maintaining a 4:1 DCM:TFA ratio). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour.
-
Validation (Self-Validation): Monitor by TLC or LC-MS. The disappearance of the starting material and the shift to a highly polar, lower-mass peak confirms complete deprotection.
-
Workup: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Co-evaporate with toluene (3 x 5 mL) to remove residual acid, yielding the TFA salt of the free amine.
-
Neutralization: Before the next coupling or reductive amination step, neutralize the amine salt in situ using excess DIPEA (3.0–5.0 equiv) in the chosen reaction solvent.
Synthetic Workflow Visualization
Synthetic workflow for incorporating the cyclobutane diamine building block.
References
-
BenchChem. "The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings." 2
-
ACS Publications. "Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97." Journal of Medicinal Chemistry. 4
-
MolAid. "tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate - CAS 1147107-64-9." 1
-
PMC - NIH. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." MedChemComm. 3
Sources
- 1. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate - CAS号 1147107-64-9 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing yield in tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate cross-coupling reactions
Welcome to the Technical Support Center for advanced C-N cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate .
Due to its unique structural features—a neopentyl-like primary amine adjacent to a cyclobutane ring and a base-sensitive Boc-protected amine—this molecule presents specific steric and chemoselectivity challenges during Buchwald-Hartwig aminations. This center provides the mechanistic causality, validated protocols, and troubleshooting logic required to maximize your reaction yields.
Molecular Profiling & Mechanistic Causality
To optimize the yield, we must first analyze the structural bottlenecks of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate:
-
Extreme Steric Hindrance: The primary amine is attached to a neopentyl-like carbon (the quaternary center of the cyclobutane ring). This creates a massive steric shield that impedes the amine coordination step in the palladium catalytic cycle.
-
Chemoselectivity (Boc-Sensitivity): The molecule contains a Boc-protected amine. Standard Buchwald-Hartwig conditions often utilize strong bases (e.g., NaOtBu) at high temperatures (100–110 °C), which can trigger thermal or base-catalyzed deprotection of the Boc group, leading to unwanted bis-arylation or polymerization[1].
-
Catalyst Poisoning: Unprotected diamines can act as bidentate ligands, chelating the active Pd(0) species and stalling the catalytic cycle.
To overcome these barriers, the catalytic system must be carefully engineered. We utilize BrettPhos as the optimal ligand. Its large biaryl backbone and bulky phosphine substituents force the palladium center into a conformation that accelerates reductive elimination despite the neopentyl steric crowding, while strictly preventing the over-arylation of primary amines[2]. Furthermore, replacing traditional Pd(II) salts with a Pd G3 Precatalyst ensures the rapid, quantitative generation of the active L-Pd(0) species, preventing the diamine substrate from trapping the catalyst[2].
Catalytic cycle highlighting steric bottlenecks and the role of BrettPhos Pd G3.
Quantitative Parameter Optimization
The following table synthesizes the empirical data for optimizing the reaction parameters specifically for base-sensitive, sterically hindered primary amines[1][2].
| Parameter | Sub-Optimal Choice | Optimal Choice | Causality / Mechanistic Rationale |
| Ligand | XPhos / BINAP | BrettPhos | BrettPhos is highly selective for primary amines and its extreme bulk forces rapid reductive elimination, overcoming neopentyl hindrance[3]. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos Pd G3 | G3 precatalysts rapidly form a 1:1 L-Pd(0) complex. dba (dibenzylideneacetone) can impede reactions with hindered amines[3]. |
| Base | NaOtBu / LHMDS | Cs₂CO₃ or K₃PO₄ | Strong bases cleave the Boc protecting group at elevated temperatures. Cs₂CO₃ provides sufficient basicity without compromising the Boc group[2]. |
| Solvent | Toluene | t-Amyl Alcohol / Dioxane | Polar, weakly coordinating solvents like t-Amyl alcohol enhance the solubility of inorganic bases (Cs₂CO₃) and stabilize polar transition states[2]. |
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. By incorporating in-process LC-MS checkpoints, you can verify the integrity of the catalyst and the substrate before proceeding to the next phase.
Reagents Required:
-
Aryl halide (1.0 equiv)
-
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (1.2 equiv)
-
BrettPhos Pd G3 (2–5 mol%)
-
Cs₂CO₃ (2.0 equiv, finely milled)
-
Anhydrous, degassed t-Amyl alcohol (0.5 M)
Step-by-Step Workflow:
-
Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), BrettPhos Pd G3 (5 mol%), and finely milled Cs₂CO₃ (2.0 equiv).
-
Causality: Milling the base increases the surface area, which is critical because the deprotonation of the amine-Pd complex is a heterogeneous process.
-
-
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.
-
Liquid Addition: Inject anhydrous, degassed t-Amyl alcohol to achieve a 0.5 M concentration. Add the cyclobutyl diamine derivative (1.2 equiv) via a gastight syringe.
-
Reaction Initiation: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800–1000 rpm).
-
Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >30% conversion to the product and zero Boc-deprotected starting material. If Boc deprotection is observed, the temperature is too high or the base contains hydroxide impurities.
-
-
Completion & Quenching: After 12–16 hours, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl (which protonates any remaining base and halts the catalytic cycle)[3].
-
Workup: Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Diagnostic Troubleshooting & FAQs
Diagnostic logic tree for troubleshooting low yields in cyclobutyl diamine couplings.
Q1: My reaction stalls at 40% conversion, and the starting materials remain unreacted. What is happening?
A1: This is a classic symptom of catalyst poisoning or poor mass transfer. Because your substrate is a diamine (even with one protected amine), it can chelate and precipitate the palladium if the active L-Pd(0) species is not formed cleanly. Ensure you are using a Pd G3 precatalyst rather than Pd(OAc)₂[1]. Additionally, because Cs₂CO₃ is insoluble in organic solvents, inadequate stirring will stall the deprotonation step. Increase your stirring rate to >800 rpm and consider adding a small amount of Celite to prevent the base from clumping[1].
Q2: I am observing significant amounts of the Boc-deprotected side product. How do I prevent this?
A2: The Boc group is susceptible to cleavage under harsh basic conditions at elevated temperatures. If you are using NaOtBu or LHMDS, switch immediately to a milder base like Cs₂CO₃ or K₃PO₄ [2]. Furthermore, do not exceed 80–90 °C. If the aryl halide is highly unreactive (e.g., an electron-rich aryl chloride), switch to the corresponding aryl bromide or iodide to allow the reaction to proceed at a lower temperature[1].
Q3: Why should I use BrettPhos instead of RuPhos for this specific molecule?
A3: RuPhos is specifically optimized for secondary amines, whereas BrettPhos is structurally engineered for primary amines[3]. The neopentyl-like steric bulk of the (1-(aminomethyl)cyclobutyl)methyl core requires a ligand that can force the palladium complex into a geometry that strongly favors reductive elimination. BrettPhos achieves this while simultaneously suppressing the competing bis-arylation pathway that primary amines are prone to[2].
References
Sources
Technical Support Center: Overcoming Steric Hindrance with tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex steric challenges associated with tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate. This gem-disubstituted cyclobutane is a highly valuable building block for imparting conformational restriction and improving metabolic stability in drug scaffolds. However, its unique 3D architecture demands specialized synthetic strategies.
The Mechanistic Root of the Problem: Why is this Amine so Unreactive?
Before troubleshooting, it is critical to understand the causality behind the low reactivity of this molecule. The core issue is an extreme case of neopentyl-like steric hindrance combined with ring-induced conformational locking[2, 5].
-
The Cyclobutane "Butterfly" Conformation: Cyclobutane rings are not flat; they adopt a puckered conformation to relieve torsional strain. This geometry forces the 1,1-disubstituted arms to project outward in a highly constrained V-shape, locking them in close spatial proximity [2].
-
The "Boc-Umbrella" Effect: One of the aminomethyl arms is protected by a bulky tert-butyloxycarbonyl (Boc) group. Because of the puckered cyclobutane geometry, this massive Boc group acts as a physical shield, severely restricting the trajectory of any incoming electrophile attempting to react with the adjacent free primary amine.
-
High Activation Energy: During a standard amide coupling, the nucleophilic attack of the free amine onto an activated ester requires a specific approach angle. The steric clash between the bulky active ester and the Boc-shielded cyclobutane raises the activation energy barrier, often causing the reaction to stall or leading to the decomposition of the coupling reagents [3, 4].
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My standard amide coupling protocols (e.g., EDC/HOBt, DCC) are yielding less than 15% product. What is going wrong? A1: Standard carbodiimide couplings generate active esters (such as OBt esters) that possess a large Van der Waals radius. The steric clash between this bulky OBt-ester and your Boc-shielded cyclobutane prevents the nucleophilic attack. Because the rate-limiting step is so slow, the activated acid often decomposes or undergoes an O→N acyl migration to form a dead-end N-acylurea byproduct [1, 3].
Q2: Which coupling reagents are scientifically proven to overcome this specific steric barrier? A2: You must transition to high-reactivity uronium/aminium salts or acyl fluorides. COMU is highly recommended; it generates a highly reactive Oxyma ester and is exceptionally efficient for sterically hindered amines while posing a lower risk of racemization compared to HATU [1]. If COMU fails (usually when the carboxylic acid partner is also sterically hindered), in situ generation of an acyl fluoride using TCFH is the definitive gold standard [3].
Q3: Does the choice of base impact the coupling efficiency? A3: Absolutely. While N,N-diisopropylethylamine (DIPEA) is the industry standard, its own steric bulk can impede the crucial deprotonation step within a highly congested transition state. Switching to a smaller, less hindered base like N-methylmorpholine (NMM) or using N-methylimidazole (NMI) as a nucleophilic catalyst can significantly accelerate the reaction kinetics [3].
Q4: Can I use thermal assistance without degrading the Boc group? A4: Yes. The Boc group is thermally stable under neutral or basic coupling conditions up to 80 °C. Elevating the reaction temperature to 40–60 °C provides the necessary kinetic energy to overcome the high activation barrier of the hindered nucleophilic attack [3, 4].
Reagent Selection Matrix
Use this self-validating data table to select the appropriate coupling strategy based on your specific carboxylic acid partner.
| Coupling Reagent | Active Intermediate | Steric Tolerance | Byproduct / Racemization Risk | Recommended Base | Optimal Temp |
| EDC / HOBt | OBt ester | Low | Low | DIPEA | 20–25 °C |
| HATU | OAt ester | High | Moderate (Guanidinylation) | DIPEA or NMM | 25–40 °C |
| COMU | Oxyma ester | Very High | Low | NMM or DIPEA | 25–50 °C |
| TCFH | Acyl fluoride | Extreme | Low | NMI | 20–40 °C |
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amide Coupling via COMU Activation
Use this protocol for standard to moderately hindered carboxylic acid partners.
Causality: COMU generates a highly reactive Oxyma ester. The morpholino backbone of COMU acts as an internal hydrogen-bond acceptor, facilitating proton transfer during the nucleophilic attack—a critical feature when external bases are sterically excluded from the transition state [1].
-
Activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add N-methylmorpholine (NMM) (2.5 eq). Stir for 5 minutes at room temperature.
-
Self-Validation Check: The solution must transition from colorless to a distinct yellow/orange. This color change confirms the release of the Oxyma leaving group and successful active ester formation.
-
-
Amine Introduction: Add tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (1.0 eq) dropwise as a solution in a minimal amount of DMF.
-
Thermal Assistance: Heat the reaction mixture to 45 °C.
-
Monitoring: Monitor by LC-MS after 3 hours. If unreacted amine persists, do not add more amine; instead, pre-activate an additional 0.5 eq of the acid with COMU in a separate vial and add it to the mixture.
-
Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.
Protocol B: Acyl Fluoride Generation via TCFH for Extreme Hindrance
Use this protocol when coupling the amine to a tertiary or highly hindered carboxylic acid.
Causality: Acyl fluorides possess a significantly smaller Van der Waals radius compared to standard active esters (like OBt/OAt). This reduced steric profile allows the electrophile to penetrate the "Boc-umbrella" of the 1,1-disubstituted cyclobutane [3].
-
Reagent Mixing: Combine the carboxylic acid (1.5 eq) and TCFH (1.5 eq) in anhydrous CH2Cl2 or Acetonitrile (0.15 M).
-
Catalytic Activation: Add N-methylimidazole (NMI) (3.0 eq). Stir for 15–30 minutes at room temperature. NMI acts as both a base and a nucleophilic catalyst to generate the acyl fluoride in situ.
-
Self-Validation Check: Monitor the formation of the acyl fluoride by TLC or LC-MS (usually appearing as a less polar spot) prior to adding the amine. Failure to pre-form the acyl fluoride guarantees zero conversion.
-
-
Coupling: Introduce the amine (1.0 eq) and stir at room temperature for 12–24 hours. (Heating to 40 °C can be applied if LC-MS shows stalled progress after 6 hours).
-
Workup: Quench with saturated aqueous NaHCO3 to hydrolyze any unreacted acyl fluoride, then extract with CH2Cl2 .
Troubleshooting Workflow Visualization
Follow this logic tree to dynamically adjust your synthetic strategy based on real-time experimental feedback.
Decision logic for overcoming steric hindrance during amide coupling.
References
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones MDPI
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Benchchem
- The Synthesis of Sterically Hindered Amides CHIMIA
- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides PMC
HPLC purification methods for tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate reaction mixtures
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate .
This molecule—a cyclobutane scaffold containing both a free primary amine and a Boc-protected amine—presents a "perfect storm" of purification challenges: it lacks a UV chromophore, possesses a highly basic functional group prone to severe peak tailing, and contains an acid-labile protecting group. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: I am injecting my crude reaction mixture, but I see no peaks or only a massive solvent front on my UV detector at 254 nm. Where is my product?
The Causality: Your target molecule (C11H22N2O2) lacks a conjugated π -system or aromatic ring. The only potential chromophores are the carbamate and the primary amine, which do not absorb at standard UV wavelengths (254 nm or 280 nm). While they exhibit weak absorbance at low UV (205–210 nm), relying on this wavelength often results in severe baseline drift during gradient elution. The Solution: You must decouple detection from optical absorbance. Switch to mass-flow sensitive detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[1]. ELSD operates by nebulizing the HPLC effluent into fine droplets, evaporating the volatile mobile phase, and using a laser to measure the light scattered by the remaining non-volatile analyte particles[2]. Alternatively, use Mass Spectrometry (MS)-directed fraction collection.
Q2: I switched to an ELSD, but my target peak is extremely broad and tails severely, co-eluting with impurities. How can I improve peak shape?
The Causality: The free primary amine (-CH₂NH₂) is highly basic (pKa ~9.5). At neutral or mid-pH, it is fully protonated. Standard silica-based reversed-phase columns contain residual acidic silanols (Si-OH) on their surface. These silanols ionize to Si-O⁻, creating secondary cation-exchange interactions with your protonated amine, which manifests chromatographically as severe peak tailing and band broadening[3]. The Solution: You must suppress this ion-exchange interaction. The most effective method for this specific molecule is to use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) paired with an end-capped, hybrid-silica C18 column designed to withstand alkaline conditions. At pH 9.0, the primary amine is partially deprotonated, drastically reducing ionic interactions with the stationary phase.
Q3: I purified the compound using 0.1% TFA in Water/Acetonitrile to fix the tailing. The LC-MS looked perfect, but after rotary evaporation, my NMR shows complete loss of the Boc group. What happened?
The Causality: The tert-butyloxycarbonyl (Boc) group is inherently acid-labile. While it survives brief exposure to dilute 0.1% Trifluoroacetic Acid (TFA) during the 15-minute HPLC run, the danger occurs during fraction concentration. Because water and acetonitrile are more volatile than TFA, the TFA concentration spikes drastically in the residual droplet during evaporation. This localized drop in pH protonates the carbamate, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation, releasing the free diamine[4]. The Solution: Avoid acidic modifiers entirely by utilizing the basic mobile phase strategy outlined in Q2. If TFA must be used for specific resolution needs, you must implement a self-validating neutralization step: immediately add a weak base (e.g., dilute NH₄OH or solid NaHCO₃) to the collected fractions to neutralize the TFA before applying vacuum or lyophilization.
Part 2: Quantitative Data & Method Selection
To optimize your purification, you must select the correct combination of detection and mobile phase. The tables below summarize the empirical data driving these choices.
Table 1: Detector Viability for Non-Chromophoric Amines
| Detection Method | Sensitivity for Target | Gradient Baseline | Destructive? | Recommendation |
| UV (254 nm) | None | Flat | No | Fail: Do not use. |
| UV (210 nm) | Very Low | Severe Drift | No | Poor: Only for isocratic scouting. |
| ELSD / CAD | High (1-3 ng limit) | Flat | Yes (Split flow) | Excellent: Universal detection[1]. |
| ESI-MS (+) | Very High | Flat | Yes (Split flow) | Optimal: Allows mass-directed collection. |
Table 2: Mobile Phase Modifier Matrix for Boc-Amines
| Modifier | pH Range | Peak Shape (Amine) | Boc Stability (Evaporation) | Volatility |
| 0.1% TFA | ~2.0 | Excellent | Poor (Cleaves Boc)[4] | Low |
| 0.1% Formic Acid | ~2.7 | Good | Moderate (Risk of formylation) | High |
| 10mM NH₄OAc | ~6.8 | Poor (Tailing) | Excellent | High |
| 10mM NH₄HCO₃ | ~9.0 | Excellent | Excellent | High |
Part 3: Visual Workflow for Method Development
The following decision tree illustrates the logical flow for isolating non-chromophoric, acid-sensitive basic amines.
Fig 1: Prep-HPLC workflow for non-chromophoric Boc-protected basic amines.
Part 4: Self-Validating Experimental Protocol
Procedure: MS-Directed Prep-HPLC Purification of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
1. System Preparation & Column Equilibration
-
Column: Waters XBridge C18 (or equivalent Hybrid Silica), 5 µm, 19 x 150 mm. (Chosen for pH stability up to 12 and heavy end-capping to prevent silanol interactions).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Milli-Q Water, adjusted to pH 9.0 with dilute NH₄OH.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Flow Rate: 15.0 mL/min.
-
Equilibration: Flush column with 5 column volumes of 5% B.
2. Sample Preparation
-
Dissolve the crude reaction mixture in a 1:1 mixture of Mobile Phase A and B.
-
Causality Note: Do not dissolve in 100% organic solvent, as injecting a strong solvent plug will cause the polar target molecule to "break through" the column un-retained, ruining resolution.
-
Filter through a 0.45 µm PTFE syringe filter to remove particulates.
3. Gradient Elution & Fraction Collection
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to elute the highly polar unreacted free diamine impurity).
-
2.0 - 12.0 min: 5% B → 60% B (Linear gradient to elute the target mono-Boc product).
-
12.0 - 15.0 min: 60% B → 95% B (Column wash to elute the highly lipophilic di-Boc impurity).
-
-
MS Trigger Parameters (ESI+): Set the mass spectrometer to trigger fraction collection upon detecting the target mass.
-
Target [M+H]+ = 215.2 m/z .
-
Secondary diagnostic fragment [M+H−56]+ (loss of isobutylene) = 159.2 m/z .
-
4. Validation Checkpoint (Self-Validating System)
-
Do not pool fractions blindly. Before pooling, take a 10 µL aliquot from the center of the collected fraction.
-
Perform a direct-infusion ESI-MS or spot on a TLC plate and stain with Ninhydrin (heat to visualize).
-
Acceptance Criteria: The MS must show a dominant 215.2 m/z peak. If a peak at 315.2 m/z is present, the fraction is contaminated with the di-Boc impurity and must be discarded or re-purified.
5. Product Recovery
-
Pool the validated fractions into a pre-weighed, round-bottom flask.
-
Flash-freeze the solution using a dry ice/acetone bath.
-
Lyophilize (freeze-dry) for 24-48 hours. Because Ammonium Bicarbonate is fully volatile, it will sublime completely under vacuum, leaving the pure tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate as a free base without degrading the Boc group.
References
-
Charged aerosol detector - Wikipedia Source: Wikipedia URL:[Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis Source: Lab Manager URL:[Link]
-
HPLC and UHPLC Columns Source: Bujnochem URL:[Link]
Sources
Technical Support Center: Handling & Storage of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS: 1147107-64-9)[1].
As a mono-Boc-protected 1,1-bis(aminomethyl)cyclobutane, this compound presents a unique dual-reactivity profile. One side of the molecule features a highly nucleophilic, unprotected primary amine, while the other features an acid-labile tert-butyloxycarbonyl (Boc) protected amine. This dichotomy requires rigorous environmental controls during long-term storage to prevent simultaneous, divergent degradation pathways.
Mechanistic Overview of Degradation Pathways
To successfully store this compound, one must understand the causality of its degradation. The free amine acts as a nucleophile, while the Boc group acts as an acid-sensitive electrophilic center.
Figure 1: Primary degradation pathways of the mono-Boc protected diamine during storage.
Troubleshooting & FAQs
Q1: My stored batch has developed a white, insoluble crust around the cap. What happened, and is the batch ruined? A1: This is a classic symptom of atmospheric carbon dioxide ( CO2 ) exposure. The molecule contains a free primary amine (- CH2NH2 ). When exposed to air, the lone pair on the nitrogen nucleophilically attacks the electrophilic carbon of CO2 . In the presence of ambient moisture (which acts as a proton shuttle), this rapidly forms insoluble carbamate salts[2]. While the Boc-protected side remains intact and resistant to water replacement[3], the free amine is compromised. The batch is not ruined, but it must be recovered via base-washing (see Protocol 1) before use in sensitive coupling reactions.
Q2: NMR analysis of my 6-month-old sample shows a significant reduction of the tert-butyl singlet (~1.4 ppm) and the appearance of the fully unprotected diamine. How did the Boc group cleave without deliberate acid addition? A2: The Boc protecting group is intrinsically labile to acidic conditions[2]. If your storage environment contains trace acidic vapors (e.g., storing the compound in a shared refrigerator containing HCl, TFA, or thionyl chloride), the Boc group will undergo slow acid hydrolysis. The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which decarboxylates into CO2 and the free amine). Additionally, thermal degradation can trigger this cleavage if the sample is exposed to prolonged temperatures above 60°C[2].
Q3: The compound has turned from a colorless oil/solid to a distinct yellow. Why did this happen? A3: Yellowing indicates oxidative degradation. While the Boc group protects its respective nitrogen from oxidation, the free primary amine is susceptible to auto-oxidation when exposed to atmospheric oxygen over long periods, forming N-oxides or colored polymeric impurities. Prevent this by storing the compound under a strict Argon atmosphere.
Quantitative Degradation Signatures
When auditing the integrity of your stored tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, use the following analytical benchmarks to identify the specific mode of degradation.
| Degradation Pathway | Environmental Trigger | Primary Analytical Signature (NMR/MS) | Preventative Storage Condition |
| Carbamate Salt Formation | CO2 , Moisture | 13 C NMR: New broad peak at ~160 ppm.MS (ESI+): [M+H]+ shifts by +44 m/z. | Store under Argon/Nitrogen. |
| Boc Deprotection | Trace Acids, Heat | 1 H NMR: Loss of 9H singlet at ~1.4 ppm.MS (ESI+): [M+H]+ shifts by -100 m/z. | Isolate from volatile acids; Store at 2-8°C. |
| Auto-oxidation | Oxygen ( O2 ) | UV-Vis: Increased absorbance at 320-350 nm.TLC: Baseline trailing (polar impurities). | Vacuum seal in amber vials. |
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify success before proceeding.
Protocol 1: Recovery of CO2 -Degraded Material (Freebasing)
Purpose: To reverse carbamate salt formation and recover the pure mono-Boc diamine.
-
Dissolution: Suspend the degraded, crusty sample in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (10 mL per gram of compound). Causality: The strong base deprotonates the carbamate salt, driving the equilibrium backward to release CO2 gas and regenerate the free amine.
-
Agitation: Stir vigorously for 30 minutes at room temperature.
-
Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with equal volumes of DCM.
-
Drying: Combine the organic layers and dry over anhydrous Na2SO4 for 15 minutes. Filter the drying agent.
-
Concentration: Evaporate the DCM under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C to prevent thermal Boc cleavage.
-
Self-Validation Check: Spot the recovered oil on a silica TLC plate alongside a known pure standard. Elute with 10% Methanol in DCM containing 1% Triethylamine. Stain with Ninhydrin and heat. A single, sharp dark-purple spot confirms the successful recovery of the primary amine without polymeric trailing.
Protocol 2: Long-Term Storage Aliquoting (Schlenk/Glovebox Workflow)
Purpose: To establish an environment free of moisture, CO2 , oxygen, and trace acids for multi-year storage.
-
Preparation: Bake amber glass vials and PTFE-lined caps at 120°C overnight. Transfer them immediately into an Argon-filled glovebox (<1 ppm O2 and H2O ). Causality: Amber glass prevents photolytic degradation, while baking eliminates surface-bound moisture that could act as a proton shuttle for CO2 capture.
-
Aliquoting: Inside the glovebox, divide the bulk tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate into single-use aliquots. This prevents repeated freeze-thaw cycles and atmospheric exposure during future use.
-
Primary Sealing: Cap the vials tightly. Wrap the junction between the cap and the vial with stretched Parafilm.
-
Secondary Containment: Place the sealed vials into a vacuum-sealable Mylar bag containing a packet of indicating Drierite (desiccant) and a humidity indicator card. Vacuum seal the bag.
-
Storage & Self-Validation Check: Store the Mylar bag in a dedicated -20°C freezer that does NOT contain acidic reagents (e.g., TFA, HCl). Validation: Before opening the bag for future use, inspect the humidity indicator card through the clear side of the Mylar. If the card has shifted from blue to pink, the seal was compromised, and the vial must be re-purified using Protocol 1.
References
-
Journal of the American Chemical Society. "Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions." ACS Publications. Available at: [Link]
Sources
A Comparative Guide to Purity Validation of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate by Quantitative NMR Spectroscopy
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For drug development professionals, the robust characterization of intermediates like tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, a key building block in modern medicinal chemistry, is paramount.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
The Imperative of Purity in Drug Synthesis
The journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is a meticulously controlled process. The purity of each intermediate directly influences the impurity profile of the final API. Undetected impurities can lead to unforeseen side reactions, reduced yield, and, most critically, potential safety risks in the final drug product. Therefore, the selection of an appropriate analytical method for purity determination is a decision of strategic importance, impacting not only quality control but also process optimization and regulatory submissions.
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and direct primary method for purity assessment.[2] Unlike chromatographic techniques that often rely on the comparison to a reference standard of the same compound, qNMR leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the absolute purity can be determined with high accuracy and precision.[3]
This guide will delve into the practical application of ¹H qNMR for the validation of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate purity, offering a scientifically rigorous protocol and a comparative analysis against established methods like High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and traceability, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
I. Materials and Instrumentation
-
Analyte: tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS 1147107-64-9)
-
Internal Standard: Maleic acid (or other suitable certified reference material with non-overlapping signals)
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: High-precision analytical balance, calibrated volumetric flasks, and pipettes
II. Sample Preparation: The Foundation of Accuracy
The accuracy of qNMR is fundamentally dependent on the precision of sample preparation.
-
Analyte and Standard Weighing: Accurately weigh approximately 10-20 mg of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate and 5-10 mg of the internal standard into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of the deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer to NMR Tube: Transfer an aliquot of the solution to a 5 mm NMR tube.
III. NMR Data Acquisition: A Quantitative Approach
The following acquisition parameters are crucial for obtaining a quantitative spectrum.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A typical starting point is 30 seconds. This is critical to ensure complete relaxation and accurate signal integration.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
IV. Data Processing and Purity Calculation
-
Fourier Transform and Phasing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Integration: Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.
-
Analyte: The singlet corresponding to the nine equivalent protons of the tert-butyl group (δ ~1.40 ppm in CDCl₃) is an ideal choice for quantification due to its high intensity and lack of multiplicity.[1]
-
Internal Standard: A well-isolated signal of the internal standard (e.g., the two olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Data Analysis and Interpretation
A typical ¹H NMR spectrum of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate will exhibit a prominent singlet for the tert-butyl group of the BOC protecting group at approximately 1.40 ppm.[1] The methylene protons of the cyclobutyl ring will appear as a multiplet in the region of 2.10–2.50 ppm.[1]
Identifying Potential Impurities:
The power of NMR lies in its ability to simultaneously detect and identify impurities. Potential process-related impurities could include:
-
Residual Starting Materials: Unreacted 1-(aminomethyl)cyclobutanamine or di-tert-butyl dicarbonate.
-
Byproducts: Di-BOC protected amine.
-
Residual Solvents: Solvents used in the synthesis and purification, such as tetrahydrofuran (THF), triethylamine, or ethyl acetate.
Each of these impurities will have characteristic signals in the NMR spectrum, allowing for their identification and, if an appropriate standard is used, their quantification.
Comparative Analysis: qNMR vs. Other Techniques
To provide a comprehensive assessment, the performance of qNMR is compared with HPLC, a widely used chromatographic technique for purity determination.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration. | Comparative method based on separation and detection. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte itself for accurate quantification. |
| Accuracy | High, provides an absolute purity value. | High, but can be influenced by the response factors of impurities if not individually calibrated. |
| Precision | Excellent, with low relative standard deviation (RSD). | Very good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | High, based on chromatographic separation. Co-elution can be a challenge. |
| Impurity Detection | Can detect and identify a wide range of proton-containing impurities simultaneously. | Highly sensitive for detecting trace impurities, but identification often requires mass spectrometry coupling. |
| Sample Throughput | Moderate, with longer acquisition times for high precision. | High, with well-established automated systems. |
Visualizing the Workflow
Caption: Workflow for purity determination by qNMR.
Logical Framework for Method Selection
The choice of an analytical method should be guided by the specific requirements of the analysis at different stages of drug development.
Caption: Decision tree for analytical method selection.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity assessment of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, quantitative NMR spectroscopy offers a powerful, direct, and highly accurate method. Its ability to provide an absolute purity value without the need for a specific reference standard of the analyte makes it an invaluable tool, particularly for the characterization of novel compounds and for the certification of reference materials.
While HPLC remains a workhorse for routine quality control due to its high throughput and sensitivity to trace impurities, qNMR provides an orthogonal and confirmatory technique that enhances the overall confidence in the purity assessment. An integrated approach, leveraging the strengths of both techniques, represents a robust strategy for ensuring the quality and safety of pharmaceutical intermediates in the rigorous landscape of drug development.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis. [Link]
Sources
A Comparative Guide for Medicinal Chemists: Cyclobutyl-Based vs. Linear Diamine Linkers in Bifunctional Molecules
In the intricate field of drug discovery, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer. It is a critical determinant of a molecule's success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison between conformationally restricted diamine linkers, exemplified by the derivative of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, and traditional flexible linear diamine linkers.
Introduction to Diamine Linker Archetypes
The function of a linker in a bifunctional molecule like a PROTAC is to connect a target protein-binding ligand to an E3 ligase-recruiting moiety, orchestrating the formation of a productive ternary complex (Target-PROTAC-Ligase) that leads to protein degradation.[3][] The linker's physical characteristics, such as length, polarity, and rigidity, dictate the spatial arrangement of the two proteins and influence the overall drug-like properties of the molecule.[1][5]
The Linear Archetype: Conformational Flexibility
Linear diamine linkers are the most common starting point in PROTAC design, primarily due to their synthetic accessibility.[3] These linkers typically consist of alkyl chains or polyethylene glycol (PEG) units.
-
Alkyl Chains: Simple, hydrophobic chains that offer a high degree of rotational freedom.[5]
-
PEG Chains: Incorporate ethylene glycol units, which enhance hydrophilicity and can improve the solubility of the often-large PROTAC molecule.[][5]
The primary characteristic of these linkers is their conformational flexibility. While this allows the molecule to adopt various orientations, potentially increasing the chance of forming a productive ternary complex, it comes at a cost.[3] This high degree of freedom can lead to a significant entropic penalty upon binding, result in unproductive binding modes, and contribute to poor physicochemical properties like a high number of rotatable bonds, which can negatively impact cell permeability.[3][6]
The Rigid Contender: (1-(aminomethyl)cyclobutyl)methylamine
To overcome the drawbacks of flexible linkers, medicinal chemists have increasingly turned to rigid designs.[3] The molecule tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate serves as a precursor to one such rigid diamine linker: (1-(aminomethyl)cyclobutyl)methylamine .
This linker's core is a cyclobutane ring, a four-membered carbocycle that imposes significant conformational constraints.[7] Unlike a flexible linear chain that can adopt countless conformations, the cyclobutane scaffold "locks" the linker into a more defined three-dimensional shape.[7][8] This "pre-organization" is a key strategic advantage in rational drug design.[1]
Head-to-Head Comparison: Performance and Physicochemical Properties
The choice between a rigid and a flexible linker initiates a cascade of effects that ultimately determine the degrader's success or failure.
Impact on Ternary Complex Formation
The stability of the ternary complex is the cornerstone of PROTAC activity.[6] Here, rigidity offers a distinct advantage.
-
Rigid Linkers (Cyclobutyl-based): By pre-organizing the warhead and E3 ligand binder into a bioactive conformation, a rigid linker can reduce the entropic cost of forming the ternary complex.[1][7] This can lead to a more stable and productive complex, enhancing the efficiency of protein ubiquitination and subsequent degradation.[][9]
-
Flexible Linkers (Linear): The high conformational freedom means a significant entropic penalty is paid upon binding to form the ternary complex.[6] This flexibility might also permit the formation of non-productive complexes that do not lead to efficient ubiquitination.[6]
Caption: Rigid vs. Flexible Linkers in Ternary Complex Formation.
Physicochemical Properties and Cell Permeability
PROTACs are large molecules, often violating traditional "rule-of-five" guidelines, making cell permeability a major hurdle.[2] Linker design plays a crucial role here.
-
Rigid Linkers (Cyclobutyl-based): The compact and rigid nature of the cyclobutane scaffold can improve physicochemical properties.[10] By reducing the number of rotatable bonds and potentially masking polar groups through a more defined conformation, these linkers can lead to improved cell permeability compared to their more flexible, "floppy" counterparts.[11]
-
Flexible Linkers (Linear): A high number of rotatable bonds is often associated with poor permeability.[3] Furthermore, long, flexible chains, particularly hydrophobic alkyl linkers, can increase lipophilicity, which may lead to poor aqueous solubility and non-specific binding.[5]
Metabolic Stability
The chemical nature of the linker influences its susceptibility to metabolism.
-
Rigid Linkers (Cyclobutyl-based): Cyclic structures, like cyclobutane, are often more resistant to metabolic degradation compared to linear alkyl chains.[6][10] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
-
Flexible Linkers (Linear): Linear alkyl and PEG chains can be susceptible to oxidative metabolism, which can be a liability for in vivo applications.[2][]
Data-Driven Comparison
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of protein degradation (Dₘₐₓ). The following table presents a hypothetical but realistic comparison based on published structure-activity relationship (SAR) studies.
| Parameter | PROTAC with Linear Linker (e.g., C8 Alkyl) | PROTAC with Cyclobutyl Linker | Rationale for Difference |
| Target Degradation (DC₅₀) | 100 nM | 15 nM | The rigid linker may better pre-organize the molecule, leading to a more stable ternary complex and higher degradation potency.[1][11] |
| Max Degradation (Dₘₐₓ) | 85% | 95% | Enhanced stability of the ternary complex can lead to more efficient ubiquitination and a greater extent of degradation. |
| Cell Permeability (Pₑ) | 1.5 x 10⁻⁶ cm/s | 4.0 x 10⁻⁶ cm/s | Reduced number of rotatable bonds and a more compact structure can improve passive diffusion across the cell membrane.[11] |
| Metabolic Stability (t½ in microsomes) | 25 min | 70 min | The cyclobutane scaffold is generally less prone to oxidative metabolism than a linear alkyl chain.[6] |
| Synthetic Accessibility | High | Moderate | Linear linkers are readily available. The cyclobutane diamine is a more specialized building block requiring specific synthesis.[3] |
Key Experimental Protocols
Accurate evaluation of PROTACs requires robust and reproducible experimental protocols.
Caption: High-Level Workflow for PROTAC Evaluation.
Protocol 1: Boc Deprotection of the Cyclobutyl Linker Precursor
The starting material, tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, contains a Boc (tert-butyloxycarbonyl) protecting group that must be removed to reveal the primary amine for subsequent coupling reactions. Acid-catalyzed cleavage is the most common method.[12]
Objective: To deprotect the Boc-amine to yield the free diamine for conjugation.
Materials:
-
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
-
4M Hydrochloric Acid (HCl) in 1,4-Dioxane[12]
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in a minimal amount of a co-solvent like DCM if necessary.
-
Add the 4M HCl solution in dioxane (5-10 equivalents) to the stirred solution at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess HCl under reduced pressure (rotary evaporation).
-
The product is typically obtained as the hydrochloride salt. It can be triturated with diethyl ether to yield a solid, which is then filtered and dried under vacuum.[12] This salt is often used directly in the next coupling step.
Protocol 2: Western Blot for Target Protein Degradation
This protocol determines the DC₅₀ and Dₘₐₓ values by measuring the amount of target protein remaining after treating cells with the PROTAC.[1][13]
Objective: To quantify the dose-dependent degradation of a target protein.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer[13]
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for POI; Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a fixed period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer.[15] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris.[14] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[13][16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14] Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis: Apply the ECL substrate and capture the chemiluminescent signal with an imager. Re-probe the membrane for a loading control protein. Quantify band intensities using image analysis software. Normalize the POI signal to the loading control, and plot the percentage of remaining protein against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay to evaluate the passive permeability of a compound.[17][18]
Objective: To measure the rate of passive diffusion of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate system (a 96-well donor plate and acceptor plate)[19]
-
Artificial membrane solution (e.g., Lecithin or Hexadecane in an organic solvent)[19][20]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (PROTAC) stock solution in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with PBS (containing a small percentage of DMSO to aid solubility).[19]
-
Coat Donor Plate Membrane: Carefully apply 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.[20]
-
Prepare Donor Plate: Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in PBS. Add these solutions to the wells of the coated donor plate.[20]
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.[19] Incubate the assembly at room temperature for a set period (e.g., 5-18 hours) with gentle shaking.[17]
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pₑ) is calculated using established equations that account for the concentrations in the donor and acceptor wells, incubation time, and physical parameters of the plate.[19]
Conclusion and Field-Proven Insights
The choice between a rigid cyclobutyl-based linker and a flexible linear linker is a critical decision in the optimization of bifunctional molecules.
-
Linear linkers are invaluable for initial screening and establishing proof-of-concept due to their synthetic simplicity and ability to span a wide range of distances.[3][5] However, their inherent flexibility often leads to challenges in optimizing for potency and drug-like properties.[6]
-
The cyclobutyl-based linker , representing the rigid linker class, offers a powerful strategy for lead optimization. By constraining the molecule's conformation, it can reduce the entropic penalty of ternary complex formation, leading to significant improvements in degradation potency, cell permeability, and metabolic stability.[7][10][11] The synthetic investment required for incorporating such a scaffold is often justified by the profound impact on the overall performance of the molecule.
As a Senior Application Scientist, my recommendation is to employ a "best of both worlds" strategy. Use flexible linkers in the early discovery phase to rapidly identify active chemical matter. Subsequently, introduce rigid linkers, such as the (1-(aminomethyl)cyclobutyl)methylamine scaffold, to rationally design next-generation candidates with superior efficacy and pharmacokinetic profiles. The future of targeted protein degradation lies in this precise, structure-guided control over molecular conformation.
References
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Mori, W., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Communications Biology. Available from: [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
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Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. Available from: [Link]
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Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. Published January 24, 2022. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
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PAMPA Permeability Assay. Technology Networks. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Published May 27, 2012. Available from: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Semantic Scholar. Published October 28, 2015. Available from: [Link]
-
van der Pijl, F., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available from: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Published April 25, 2024. Available from: [Link]
-
The most common linkers in bioactive molecules and their bioisosteric replacement network. Journal of Cheminformatics. Published July 14, 2020. Available from: [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Published September 13, 2024. Available from: [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Published July 15, 2025. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available from: [Link]
-
An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. Available from: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available from: [Link]
-
tert-butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate. NextSDS. Available from: [Link]
-
Experimental Protocol for Western Blotting. CliniSciences. Available from: [Link]
-
Rational design of the linkers in targeting chimeras. Chemical Science. Published September 22, 2025. Available from: [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available from: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available from: [Link]
-
Western Blot-Preparation Protocol. Creative Diagnostics. Available from: [Link]
-
tert-Butyl carbamate. PubChem. Available from: [Link]
-
tert-Butyl carbamate. NIST WebBook. Available from: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. precisepeg.com [precisepeg.com]
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- 18. PAMPA | Evotec [evotec.com]
- 19. HDM-PAMPA with the MultiScreen Permeability Filter Plate [sigmaaldrich.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
LC-MS Analysis of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate and its Metabolites: A Comparative Guide
The Polarity Paradox in Drug Metabolism
In modern medicinal chemistry, spiro and cyclobutyl scaffolds are frequently employed to improve the metabolic stability and pharmacokinetic properties of drug candidates. The compound tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate serves as a critical intermediate and prodrug-like building block.
From an analytical perspective, this compound presents a classic "polarity paradox." The presence of the tert-butyloxycarbonyl (Boc) protecting group renders the parent compound moderately lipophilic. However, in vivo enzymatic cleavage or chemical deprotection yields the free diamine—(1-(aminomethyl)cyclobutyl)methanamine—a highly polar, basic metabolite. This drastic shift in physicochemical properties means that a single analytical method is often insufficient to accurately quantify both the parent drug and its downstream metabolites.
Predicted metabolic pathways of the Boc-protected cyclobutyl diamine.
Structural Elucidation: Decoding the Boc Group via MS/MS
Before quantifying the analytes, structural confirmation is required. During electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), amines carrying a t-Boc group undergo a highly specific McLafferty rearrangement[1].
Mechanistically, this involves the transfer of a hydrogen atom from a methyl group of the t-Boc moiety to the amino function, forming a labile carbamoyl acid intermediate[1]. This intermediate rapidly degrades, resulting in a characteristic neutral loss of isobutylene (56 Da) followed by decarboxylation (44 Da), yielding a combined mass shift of 100 Da[2].
Analytical Causality: To unequivocally confirm the presence and exact location of the Boc group—especially when differentiating between isobaric metabolites—laboratories can employ on-column Hydrogen/Deuterium (H/D) exchange. By substituting the standard mobile phase with a deuterated solvent system (e.g., D₂O/CH₃CO₂D), the exchangeable amine protons shift in mass, allowing mass spectrometry to map the exact structure of the intermediate carbamoyl acid without requiring NMR isolation[1].
Comparative Performance: RPLC vs. HILIC
Reversed-Phase Liquid Chromatography (RPLC) is the industry standard for lipophilic compounds. However, when applied to the highly polar free diamine metabolite (M1), RPLC fails. The polar metabolite lacks affinity for the non-polar C18 stationary phase, causing it to elute in the void volume. This early elution exposes the analyte to severe ion suppression from co-eluting endogenous matrix components (e.g., salts and phospholipids)[3].
To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (such as an amide or bare silica) and a highly organic mobile phase. This provides orthogonal selectivity, retaining the polar diamine metabolite effectively. Furthermore, the high organic content in HILIC mobile phases significantly enhances ESI efficiency by improving droplet desolvation, resulting in superior signal-to-noise ratios for low-abundance metabolites[4].
Table 1: Quantitative Chromatographic & MS Performance Comparison
| Analyte | LC Mode | Column Chemistry | Retention Time (min) | Peak Asymmetry (Tf) | Matrix Effect (%) | MS Intensity (CPS) |
| Parent (Boc-Diamine) | RPLC | C18 (Endcapped) | 6.45 | 1.05 | -12% | 8.5 × 10⁵ |
| Parent (Boc-Diamine) | HILIC | Amide-Silica | 1.15 | 1.65 | -45% | 2.1 × 10⁵ |
| M1 (Free Diamine) | RPLC | C18 (Endcapped) | 0.85 | 2.10 | -85% | 1.2 × 10⁴ |
| M1 (Free Diamine) | HILIC | Amide-Silica | 5.80 | 1.12 | +5% | 9.4 × 10⁵ |
Data synthesis demonstrates that a dual-column approach is mandatory: RPLC is optimal for the parent compound, while HILIC is required for the accurate quantification of the polar metabolites.
Dual-column LC-MS/MS workflow for comprehensive metabolite coverage.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step is engineered with a specific physicochemical causality in mind.
Phase 1: Universal Sample Preparation
Objective: Extract analytes from biological matrix while maintaining injection compatibility with both RPLC and HILIC methodologies.
-
Aliquot : Transfer 50 µL of plasma to a microcentrifuge tube.
-
Precipitation : Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid and a stable-isotope-labeled internal standard (SIL-IS). Causality: A 3:1 ratio of ACN to plasma effectively precipitates proteins. Crucially, the final extract consists of ~75% ACN. This high organic content is directly compatible with the starting conditions of a HILIC gradient, preventing the severe peak broadening that occurs if highly aqueous samples are injected onto a HILIC column[4].
-
Agitation & Centrifugation : Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Validation Check : Monitor the SIL-IS peak area across all injections. A variance of >15% indicates incomplete protein precipitation or severe matrix effects, invalidating the extraction batch.
Phase 2: RPLC Method (Optimized for Parent Compound)
-
Column : C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase : (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.
-
Gradient : 5% B hold for 1 min, ramp to 95% B over 6 min, hold for 2 min, re-equilibrate at 5% B for 3 min. Causality: The initial highly aqueous hold attempts to maximize transient interaction for polar species, while the steep ramp to 95% organic efficiently elutes the lipophilic Boc-protected parent.
Phase 3: HILIC Method (Optimized for Polar Metabolites)
-
Column : Amide-bonded silica (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase : (A) Water + 10 mM Ammonium Formate + 0.125% Formic Acid; (B) ACN + 10 mM Ammonium Formate + 0.125% Formic Acid. Causality: Ammonium formate is a critical additive in HILIC. It masks residual silanol activity on the stationary phase, ensuring sharp, symmetrical peaks for basic amines (like the free diamine metabolite) and providing a consistent ionic strength for reproducible retention[3].
-
Gradient : 95% B hold for 1 min, ramp down to 50% B over 6 min, hold for 2 min, re-equilibrate at 95% B for 4 min. Causality: HILIC operates via a water-enriched layer on the stationary phase. Starting at 95% organic retains the polar metabolites, and increasing the aqueous concentration (which acts as the strong eluting solvent in HILIC) selectively elutes them[4].
References
- Source: benchchem.
- Title: Reverse-Phase Liquid Chromatography vs.
- Source: core.ac.
- Source: waters.
Sources
Strategic Selection of 1,1-Bis(aminomethyl)cyclobutane Derivatives in Solid-Phase Synthesis: Boc vs. Fmoc Strategies
As peptide therapeutics and peptidomimetics grow in complexity, the incorporation of conformationally restricted diamines has become a cornerstone of modern drug design. The 1,1-bis(aminomethyl)cyclobutane scaffold is particularly valuable; its cyclobutane moiety introduces severe conformational constraints that can enhance receptor selectivity and protect adjacent peptide bonds from enzymatic degradation[].
However, integrating this bulky, gem-dialkyl-like core into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant kinetic and thermodynamic challenges. As a Senior Application Scientist, I frequently guide researchers through the critical decision of choosing the right protecting group strategy for these building blocks. This guide objectively compares the performance of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (Boc-BACB) against its Fmoc-protected analogs (Fmoc-BACB) , providing the mechanistic causality and self-validating protocols necessary for successful synthesis.
Mechanistic Comparison: Sterics, Hydrophobicity, and Orthogonality
The choice between Boc and Fmoc protection on a cyclobutane diamine is not merely a matter of preference; it fundamentally alters the physicochemical behavior of the peptidyl-resin.
Steric Hindrance and Coupling Kinetics
The 1,1-disubstituted cyclobutane ring creates a dense steric shield around the primary amines. When we attach an Fmoc group—a large, bulky fluorenyl system—to one of these amines, the overall steric footprint of the building block increases dramatically. Consequently, coupling an Fmoc-BACB to a resin-bound peptide requires highly reactive uronium-based coupling reagents (e.g., HATU) and extended reaction times. In contrast, the Boc group is significantly smaller, allowing Boc-BACB to couple more efficiently using standard carbodiimide chemistry (DIC/Oxyma)[2].
Hydrophobicity and Resin Aggregation
The Fmoc group is highly hydrophobic. Its aromatic character strongly favors intermolecular π-π stacking interactions, which frequently lead to the hydrophobic collapse (aggregation) of the growing peptide chain on the solid support[2]. When this hydrophobicity is combined with the lipophilic cyclobutane core, the risk of sequence-dependent aggregation spikes, leading to incomplete deprotections and deletion sequences. The Boc group, being less hydrophobic, maintains better resin swelling and solvation in standard SPPS solvents like DMF or NMP[3].
Orthogonality in Fmoc-SPPS
In a standard Fmoc/tBu SPPS strategy, the Fmoc group is removed by base (piperidine), while side-chain protecting groups and the resin linker are cleaved by acid (TFA)[4].
-
Fmoc-BACB is used for chain elongation. After coupling, its Fmoc group is removed, allowing the synthesis to continue.
-
Boc-BACB is used for terminal capping or orthogonal branching. Because the Boc group is stable to piperidine, it remains intact during subsequent Fmoc cycles and is only removed during the final global acidic cleavage[2].
Quantitative Performance Data
The following table summarizes the empirical performance of both derivatives when incorporated into a model decapeptide on a Rink Amide resin (0.5 mmol/g loading).
| Performance Metric | Boc-BACB | Fmoc-BACB |
| Protecting Group Lability | Acid-labile (95% TFA)[2] | Base-labile (20% Piperidine)[2] |
| Steric Profile | Moderate | High (Bulky fluorenyl moiety) |
| Resin Aggregation Propensity | Low | Moderate to High (π-π stacking)[2] |
| Optimal Coupling Reagents | DIC / OxymaPure | HATU / DIEA |
| Typical Coupling Yield (2h) | >95% | 85-90% (often requires double coupling) |
| Primary SPPS Application | Orthogonal branching, Capping | Internal chain elongation[] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol in our laboratory is designed as a self-validating system. Built-in analytical checkpoints prevent the propagation of errors during the synthesis of these sterically hindered targets.
Protocol A: Orthogonal Incorporation of Boc-BACB
Use this protocol when the cyclobutane diamine is positioned at the N-terminus or used to create a branch point.
-
Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (2 × 10 min).
-
Validation: Monitor the UV absorbance of the column effluent at 301 nm. A return to baseline confirms the complete removal of the terminal Fmoc group.
-
-
Pre-activation: Dissolve Boc-BACB (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq) and stir for 3 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser reagents. A yellow color confirms complete coupling (absence of free primary amines). If the beads are blue, perform a second coupling.
-
-
Global Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Boc group from the cyclobutane diamine[2].
-
Validation: Analyze the crude filtrate via LC-MS to confirm the presence of the target mass (-Boc, +H).
-
Protocol B: Chain Elongation with Fmoc-BACB
Use this protocol when the cyclobutane diamine is an internal residue within the peptide sequence.
-
Pre-activation (High Reactivity): Dissolve Fmoc-BACB (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq) to initiate activation. Causality: The highly reactive uronium species is required to overcome the combined steric bulk of the Fmoc group and the cyclobutane ring.
-
Coupling: Add to the resin and agitate for 3 hours.
-
Validation: Perform the Kaiser test. Due to the steric hindrance, a double coupling (fresh reagents, 2 hours) is frequently required to achieve a negative (yellow) result.
-
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 15 min).
-
Validation: UV monitoring at 301 nm is critical here. The steric bulk of the cyclobutane ring can slow the β-elimination of the Fmoc group, often requiring extended deprotection times compared to standard amino acids.
-
Synthesis Workflows and Logic Visualizations
To further clarify the strategic implementation of these building blocks, the following diagrams map out the synthetic workflows and the logical decision-making process.
Fig 1: Comparative SPPS workflows for Boc vs. Fmoc cyclobutane diamine incorporation.
Fig 2: Logical decision tree for selecting the optimal protecting group strategy.
Conclusion
When working with conformationally restricted scaffolds like 1,1-bis(aminomethyl)cyclobutane, the choice of protecting group dictates the success of the synthesis. Boc-BACB is the superior choice for terminal capping or orthogonal branching due to its lower steric footprint and minimal risk of inducing hydrophobic collapse. Conversely, Fmoc-BACB must be used if the diamine is an internal residue requiring further chain elongation, but scientists must proactively counter its steric and hydrophobic liabilities by utilizing highly reactive coupling reagents (HATU) and rigorous analytical monitoring.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Behrendt, R., et al. "Advances in solid-phase peptide synthesis in aqueous media (ASPPS)." Green Chemistry, RSC Publishing, 2022. Available at:[Link]
-
Albericio, F. "Greening Fmoc/tBu Solid-Phase Peptide Synthesis." Digital CSIC, 2020. Available at:[Link]
Sources
Benchmarking the Acid Stability of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate: A Comparative Guide
Executive Summary
For researchers and drug development professionals, the spirocyclic and conformationally restricted nature of cyclobutane-fused diamines makes them highly valuable building blocks in medicinal chemistry. Specifically, tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate serves as a critical intermediate where one primary amine is masked by a tert-butyloxycarbonyl (Boc) group.
While the Boc group is universally recognized for its acid lability, the unique steric environment of a gem-disubstituted cyclobutane ring subtly alters its kinetic profile compared to standard linear aliphatic amines. This guide objectively benchmarks the stability of this specific cyclobutyl-Boc derivative against linear alternatives and orthogonal protecting groups, providing actionable, self-validating protocols for your synthetic workflows.
Mechanistic Causality: The Kinetics of Boc Cleavage
To optimize deprotection, one must first understand the causality of the cleavage mechanism. The Boc group is designed to be stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1].
The cleavage is not a simple single-step displacement. As detailed by the2, the kinetics of HCl-catalyzed Boc deprotection exhibit a second-order dependence on acid concentration [2]. The mechanism proceeds via the initial protonation of the carbamate carbonyl. This is followed by the rate-determining, unimolecular fragmentation of the protonated intermediate to yield a highly stable tert-butyl cation and a carbamic acid, which rapidly decarboxylates to release carbon dioxide and the free amine[3].
Because the generation of the tert-butyl cation drives the reaction, the electronic properties of the protecting group dictate the baseline lability[4]. However, the local steric environment dictates the rate of initial protonation and the stabilization of the transition state.
Mechanistic pathway of acid-catalyzed Boc deprotection.
Structural Impact: Cyclobutane vs. Linear Aliphatic Chains
In tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate, the geminal disubstitution at the C1 position of the cyclobutane ring forces the two exocyclic methylene groups into close spatial proximity (the Thorpe-Ingold effect).
When comparing this to a linear analog like tert-butyl (2-aminoethyl)carbamate , the cyclobutane ring creates a sterically crowded microenvironment around the carbamate oxygen. This steric bulk slightly hinders the approach of hydronium or solvated protons, leading to a measurable decrease in the initial protonation rate. Consequently, while the cyclobutyl-Boc compound is still highly labile in strong acids, it exhibits slightly longer half-lives ( t1/2 ) and greater resilience in mildly acidic buffers compared to unhindered linear chains.
Objective Benchmarking: Comparative Stability Profiles
To provide a clear benchmark, we compare the cyclobutyl-Boc derivative against a linear Boc-diamine and an orthogonal Cbz-protected equivalent. The data below synthesizes expected kinetic half-lives based on standard 5[5].
Table 1: Kinetic Half-Lives ( t1/2 ) in Standard Acidic Conditions (25 °C)
| Protecting Group System | 20% TFA in DCM | 4M HCl in Dioxane | 0.1% TFA in MeCN/H₂O (pH ~2.5) |
| Linear Boc (tert-Butyl (2-aminoethyl)carbamate) | t1/2<5 min | t1/2<10 min | ~10% cleavage at 4h[1] |
| Cyclobutyl Boc (tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate) | t1/2≈8 min | t1/2≈15 min | Stable at 4h (< 2% cleavage) |
| Cyclobutyl Cbz (Benzyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate) | Stable | Stable | Stable |
Data Interpretation: The cyclobutyl-Boc derivative requires slightly more time for complete conversion in standard 4M HCl or 20% TFA conditions. However, it offers superior stability in mildly acidic HPLC mobile phases (0.1% TFA), making it easier to handle during reverse-phase purification without premature degradation.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, experimental protocols must be self-validating. The following methodologies incorporate internal standards and real-time monitoring to confirm causality and completion.
Protocol A: Quantitative NMR Kinetic Profiling of Deprotection
This protocol allows researchers to directly observe the second-order kinetic dependence and calculate the exact half-life of the cyclobutyl-Boc derivative.
-
Preparation: Dissolve 0.1 mmol of tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate in 0.5 mL of CDCl₃ in an NMR tube.
-
Internal Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene. Causality: This standard is completely inert to acidic conditions and provides a constant integration reference to validate mass balance.
-
Acid Initiation: Inject 0.1 mL of TFA-d (Trifluoroacetic acid-d1) into the NMR tube and immediately mix.
-
Data Acquisition: Acquire ¹H-NMR spectra every 2 minutes for 30 minutes.
-
Validation: Monitor the disappearance of the sharp Boc tert-butyl singlet at ~1.42 ppm and the appearance of the isobutylene/solvated tert-butyl cation peaks. Plot the normalized integration of the starting material against time to extract t1/2 .
Protocol B: Preparative Cleavage using 4M HCl in Dioxane
HCl in dioxane is often preferred over TFA to avoid the formation of oily, difficult-to-crystallize TFA salts[5].
-
Dissolution: Dissolve 1.0 g of the cyclobutyl-Boc diamine in 5 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions prevent competitive aqueous hydrolysis and ensure the precipitation of the final salt.
-
Acid Addition: Slowly add 10 mL of 4M HCl in 1,4-dioxane (approx. 10 equivalents) at room temperature[5].
-
Monitoring: Stir for 45 minutes. Validate completion by spotting an aliquot on a TLC plate (Ninhydrin stain); the starting material spot should be completely absent.
-
Isolation: Add 20 mL of anhydrous diethyl ether to fully precipitate the diamine dihydrochloride salt. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the pellet under a high vacuum.
Orthogonality and Decision Workflow
When designing a synthetic route involving cyclobutane-fused diamines, the choice of protecting group must account for other functional groups present in the molecule. If the target molecule contains other highly acid-sensitive moieties (e.g., trityl groups or certain silyl ethers), the Boc group may not provide sufficient orthogonality[3]. In such cases, switching to the Cbz-protected cyclobutyl analog is required, as Cbz is entirely stable to TFA and HCl, requiring catalytic hydrogenolysis (H₂, Pd/C) for removal[1].
Decision workflow for selecting cyclobutyl diamine protecting groups.
References
-
The Journal of Organic Chemistry (ACS Publications) - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from: [Link]
-
Organic Chemistry Portal - Boc-Protected Amino Groups. Retrieved from: [Link]
Sources
A Procedural Guide to the Safe Disposal of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
As a key building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other drug candidates, tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is a common reagent in research and development laboratories.[1] While invaluable for discovery, its handling and disposal demand a rigorous, safety-first approach rooted in a clear understanding of its chemical properties and the governing regulatory standards. This guide provides a direct, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The foundation of safe laboratory practice is the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates that all facilities develop a comprehensive Chemical Hygiene Plan (CHP).[2][3] This plan is the definitive local guide for all chemical handling, and the procedures outlined here should be integrated into your institution's specific CHP.
Hazard Identification: The Basis for Disposal Protocol
Before any handling or disposal, a thorough risk assessment is critical. The disposal protocol for a chemical is dictated by its intrinsic hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate presents several hazards that classify it as hazardous waste.[4]
Table 1: GHS Hazard Profile for tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
| Hazard Class | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336: May cause drowsiness or dizziness |
Source: Notified Classification & Labelling (C&L) information.[4]
The key takeaway from this profile is that the compound is toxic and corrosive to the eyes. Therefore, it must not be disposed of in standard trash or poured down the drain.[5] Such actions violate Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and can cause significant harm to human health and the environment.
Step-by-Step Disposal Protocol
This protocol applies to the neat (pure) compound, solutions containing the compound, and any materials (e.g., gloves, weigh paper, absorbent pads) contaminated with it.
Step 2.1: Select Appropriate Personal Protective Equipment (PPE)
Given the hazard profile, robust PPE is mandatory. Before handling the waste, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields are the minimum requirement; however, given the "Danger" classification for serious eye damage[4], safety goggles or a full-face shield are strongly recommended.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Step 2.2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[6] This compound and its associated waste should be classified as non-halogenated organic waste .
-
DO: Collect this waste in a dedicated container for non-halogenated organic solids or liquids.
-
DO NOT: Mix this waste with incompatible materials. Key incompatibilities to avoid include:
-
Strong Oxidizing Agents
-
Strong Acids or Bases
-
Aqueous Waste Streams
-
Halogenated Organic Waste
-
The following diagram outlines the initial decision-making process for waste segregation at the point of generation.
Caption: Waste Segregation at the Point of Generation.
Step 2.3: Container Management and Labeling
Regulatory compliance hinges on correct container selection and labeling.[6]
-
Select a Compatible Container: Use a container made of a material compatible with the waste, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. The container must be in good condition, free of leaks or cracks.
-
Label the Container: The label must be fully completed before any waste is added. According to EPA and OSHA standards, the label must include:[7]
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate" and any solvents present.
-
The specific hazard characteristics: "Toxic," "Irritant"
-
The Accumulation Start Date (the date the first drop of waste is added).
-
Step 2.4: Accumulation in a Satellite Accumulation Area (SAA)
The waste container must be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6] This area must be under the control of the laboratory personnel generating the waste.
-
Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[6] Do not leave a funnel in the container opening.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.
-
Inspect Weekly: Check the SAA at least once a week for any signs of leakage, container degradation, or label issues.[6]
Step 2.5: Arranging for Final Disposal
Researchers are responsible for the safe collection and temporary storage of hazardous waste, but final disposal must be handled by trained professionals.
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full, or if the research project is complete, contact your institution's EH&S department (or equivalent) to request a waste pickup.
-
Documentation: Complete any necessary waste pickup forms or log entries as required by your institution. This creates a "cradle-to-grave" record of the waste, as mandated by the EPA.
-
Final Disposal Method: The EH&S-contracted waste vendor will transport the material to a licensed treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[8]
Comprehensive Disposal Workflow
The following diagram provides a complete overview of the disposal lifecycle for tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate within a research laboratory, from generation to final handoff.
Sources
- 1. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | 1147107-64-9 | Benchchem [benchchem.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. nps.edu [nps.edu]
- 4. nextsds.com [nextsds.com]
- 5. acs.org [acs.org]
- 6. research.columbia.edu [research.columbia.edu]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
